Lovastatin Acid
Description
Properties
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O6/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28)/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJODMDSTUBWDW-BXMDZJJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873334 | |
| Record name | Lovastatin acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75225-51-3 | |
| Record name | Lovastatin acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75225-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mevinolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mevinolinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03785 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lovastatin acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOVASTATIN ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CLV35Y90C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Molecular Mechanism of Lovastatin Acid's Inhibition of HMG-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism of action by which lovastatin acid, the active form of the cholesterol-lowering drug lovastatin, inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase is the rate-limiting enzyme in the biosynthesis of cholesterol.[1][2][3][4][5] Lovastatin, a prodrug, is a lactone that is hydrolyzed in vivo to its active β-hydroxyacid form, which is structurally similar to the HMG-CoA substrate.[1][6] This structural mimicry is the foundation of its potent and selective competitive inhibition of HMG-CoA reductase, a cornerstone of hypercholesterolemia therapy.[3][][8][9]
The Core Mechanism: Competitive Inhibition
The primary mechanism of action of this compound is competitive inhibition of the HMG-CoA reductase enzyme.[2][3][][8][10] The active form of lovastatin has a structural component that closely resembles the 3-hydroxy-3-methylglutaryl (HMG) moiety of the natural substrate, HMG-CoA.[1] This allows it to bind to the active site of the enzyme, directly competing with HMG-CoA.[11] The binding affinity of statins, including lovastatin, for HMG-CoA reductase is in the nanomolar range, which is significantly higher than the micromolar affinity of the enzyme for its natural substrate, HMG-CoA.[11] Lovastatin has been reported to have a binding affinity approximately 20,000 times greater than that of HMG-CoA.[1]
Upon binding, this compound does not undergo the reduction reaction catalyzed by the enzyme. Instead, its presence in the active site physically obstructs the binding of HMG-CoA, thereby preventing the synthesis of mevalonate, the precursor to cholesterol and other isoprenoids.[1][3] This inhibition is partial, meaning it does not completely block the enzyme's activity, allowing for the synthesis of biologically necessary levels of mevalonate.[5][8]
Structural Insights into Binding
X-ray crystallography studies of statins bound to HMG-CoA reductase have provided a detailed view of the molecular interactions responsible for their high-affinity binding.[12] The β-hydroxyacid moiety of this compound forms strong hydrogen bonds with key amino acid residues within the active site of the enzyme.[1][13]
Key interactions for statins in general include:
-
The C5-hydroxyl group of the statin forms hydrogen bonds with residues such as Asn-755, Lys-691, and Glu-559 in the human enzyme.[1]
-
The C3-hydroxyl group interacts via water-mediated hydrogen bonds.[1]
-
The carboxylate group forms a hydrogen bond with Arg-590.[1]
Furthermore, the binding of lovastatin displaces the flap domain of the enzyme, which contains the catalytic residue His-381, preventing the closure of the active site necessary for catalysis.[1][12]
Quantitative Data on Inhibition
The potency of this compound as an inhibitor of HMG-CoA reductase is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values demonstrate its high affinity for the enzyme compared to the natural substrate.
| Parameter | Value | Substrate/Inhibitor | Enzyme Source | Reference |
| Ki | 0.6 nM | This compound | Not Specified | [10][14] |
| IC50 | 2.3 nM | Lovastatin | Rat Liver Cells | [15] |
| IC50 | 5 nM | Lovastatin | HepG2 Cells | [15] |
| IC50 | 3.4 nM | Lovastatin | Not Specified | [16] |
| Km | 70 µM | HMG-CoA | Not Specified | [16] |
| Km | 21 µM | NADPH | Not Specified | [16] |
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
A common method to determine the inhibitory activity of compounds like lovastatin is a spectrophotometric enzyme assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH during the reduction of HMG-CoA to mevalonate.[17]
Principle: The rate of NADPH oxidation is directly proportional to the HMG-CoA reductase activity. The presence of an inhibitor will decrease this rate.
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)[17]
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
This compound (or other inhibitor) solution at various concentrations
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, HMG-CoA, NADPH, and the inhibitor in the assay buffer. The HMG-CoA Reductase Assay Kit from suppliers like Sigma-Aldrich or Abcam provides pre-made reagents and detailed protocols.[18][19]
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the HMG-CoA reductase enzyme to all wells except for the blank.
-
Add the inhibitor solution at varying concentrations to the test wells. Add a solvent control to the control wells.
-
Add the NADPH solution to all wells.
-
Pre-incubate the plate at 37°C for a short period.
-
-
Initiation of Reaction: Add the HMG-CoA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 2-3 minutes for at least 10 minutes at 37°C.[19]
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cholesterol biosynthesis pathway and the inhibitory point of this compound.
Caption: Competitive inhibition of HMG-CoA reductase by this compound.
Caption: Experimental workflow for an HMG-CoA reductase inhibition assay.
References
- 1. Lovastatin-Mevacor - Proteopedia, life in 3D [proteopedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Lovastatin: an HMG-CoA reductase inhibitor for lowering cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brainkart.com [brainkart.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Lovastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 11. DSpace [helda.helsinki.fi]
- 12. Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. Solved HMG-CoA reductase has Km values of 70 and 21 μM | Chegg.com [chegg.com]
- 17. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. content.abcam.com [content.abcam.com]
chemical properties and structure of beta-hydroxy acid lovastatin
An In-depth Technical Guide to the Chemical Properties and Structure of Beta-Hydroxy Acid Lovastatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the beta-hydroxy acid form of lovastatin. It includes detailed experimental protocols for its analysis and visualizes key biological pathways and experimental workflows.
Chemical Structure and Properties
Lovastatin is administered as an inactive lactone prodrug.[1] In vivo, it is hydrolyzed to its biologically active open-ring beta-hydroxy acid form.[2][3] This active metabolite is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[][5] The structural similarity of the hydrolyzed ring to the HMG-CoA substrate allows it to act as a competitive inhibitor of the enzyme.[3][6]
The molecule consists of a complex polyketide structure featuring a hydroxyhexahydro naphthalene ring system.[2][] The key functional groups for its biological activity are the beta-hydroxy acid moiety and the hydrophobic naphthalene ring, which mimics the substrate of HMG-CoA.[6]
Chemical Identifiers and Physical Properties
The chemical and physical properties of both lovastatin (lactone) and its active beta-hydroxy acid metabolite are summarized below.
| Property | Lovastatin (Lactone Prodrug) | Lovastatin Beta-Hydroxy Acid (Active Form) |
| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate[7] | [(1S,3R,7S,8S,8aR)-2-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate[8] |
| Molecular Formula | C₂₄H₃₆O₅[7] | C₂₄H₃₆O₆[8] |
| Molecular Weight | 404.5 g/mol [7] | 420.5 g/mol [8] |
| LogP (Octanol/Water) | 4.3[7] | 3.3[8] |
| Water Solubility | Insoluble (0.0004 mg/mL)[9] | Water Soluble[2] |
| Appearance | White, nonhygroscopic crystalline powder[9][10] | Not applicable (metabolite) |
| Melting Point | 174.5 °C[9] | Not applicable (metabolite) |
Mechanism of Action: HMG-CoA Reductase Inhibition
The primary mechanism of action for lovastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[1][11] By blocking the conversion of HMG-CoA to mevalonate, lovastatin effectively reduces the endogenous production of cholesterol in the liver.[11] This leads to a compensatory upregulation of LDL (low-density lipoprotein) receptors on hepatocyte surfaces, which increases the clearance of LDL cholesterol from the bloodstream.[11]
Furthermore, the inhibition of the mevalonate pathway also depletes essential non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[][12] These molecules are crucial for the post-translational modification (prenylation) of various signaling proteins, including small GTPases like Ras and Rho.[13] The disruption of these signaling pathways contributes to the pleiotropic effects of statins beyond cholesterol-lowering.[13]
Downstream Signaling Effects: Ras/ERK Pathway
The inhibition of isoprenoid synthesis by lovastatin has significant consequences for cellular signaling. Isoprenoids like farnesyl pyrophosphate (FPP) are required for the farnesylation of Ras proteins, a critical step for their membrane localization and activation.[13] By preventing Ras farnesylation, lovastatin can inhibit the activation of the downstream Ras/ERK signaling pathway.[13] This pathway is involved in regulating cell proliferation and survival.[13] Lovastatin-induced inhibition of this pathway can lead to decreased phosphorylation of ERK1/2 and has been implicated in inducing apoptosis in certain cell types.[13]
Experimental Protocols
Extraction and Purification of Lovastatin from Fermentation Broth
Lovastatin is commercially produced through fermentation by fungi like Aspergillus terreus.[14] The following protocol outlines a general method for its extraction and purification from a solid-state fermentation culture.
Methodology:
-
Drying and Milling: The solid fermented substrate is dried at 40-50°C for 24 hours and then ground into a fine powder.[15]
-
Solvent Extraction: The powdered substrate is extracted with an organic solvent, typically ethyl acetate, at a ratio of 1g substrate to 3-7 mL solvent.[15][16] The mixture is agitated (e.g., 180 rpm) for 2-4 hours at room temperature.[15]
-
Filtration: The mixture is filtered through Whatman No. 1 paper to separate the solid biomass from the organic extract.[15]
-
Lactonization: To ensure all lovastatin is in the lactone form for consistent quantification, 1 mL of 1% trifluoroacetic acid is added to the extract, which is then incubated for 10-15 minutes. This step converts any open-ring hydroxy acid form back to the lactone.[15][17]
-
Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.[15][17]
-
Purification (Column Chromatography): The crude extract is purified using silica gel column chromatography (60-120 mesh).[15] A step gradient of dichloromethane:ethyl acetate (from 100:0 to 0:100) can be used for elution.[15]
-
Fraction Analysis: Collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing lovastatin.[15]
-
Crystallization: Lovastatin-containing fractions are pooled, concentrated under vacuum, and dissolved in a minimal amount of acetonitrile. The solution is stored at 4°C to allow for the crystallization of pure lovastatin.[17]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the detection and quantification of lovastatin in experimental samples.[18]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[15][19]
-
Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid) in a ratio of approximately 70:30 (v/v).[15][20]
-
Flow Rate: A flow rate of 1.0 - 1.5 mL/min is maintained.[15][20]
-
Detection: Lovastatin is detected by UV absorbance at 238 nm.[18][19]
-
Sample Preparation: Purified samples or extracts are dissolved in acetonitrile, filtered through a 0.45 µm filter, and an injection volume of 20 µL is used.[17][19]
-
Quantification: A standard curve is generated using known concentrations of a lovastatin standard. The beta-hydroxy acid form elutes earlier than the lactone form.[19] The retention time for the beta-hydroxy acid is approximately 9.3-9.5 minutes, while the lactone form is around 17.2 minutes under typical conditions.[19]
References
- 1. Lovastatin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Lovastatin-Mevacor - Proteopedia, life in 3D [proteopedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beta-Hydroxy lovastatin | C24H36O6 | CID 129734485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lovastatin | 75330-75-5 [chemicalbook.com]
- 10. Lovastatin Tablet USP [dailymed.nlm.nih.gov]
- 11. What is the mechanism of Lovastatin? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Lovastatin inhibits the extracellular-signal-regulated kinase pathway in immortalized rat brain neuroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102432573A - Method for preparing lovastatin - Google Patents [patents.google.com]
- 17. thaiscience.info [thaiscience.info]
- 18. researchgate.net [researchgate.net]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Content determination of lovastatin and lovastatin acid in highland barley Monascus by HPLC [manu61.magtech.com.cn]
The In Vivo Conversion of Lovastatin: A Technical Guide to the Hydrolysis of a Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lovastatin, a widely prescribed lipid-lowering agent, is administered as an inactive lactone prodrug. Its therapeutic efficacy is contingent upon its in vivo hydrolysis to the pharmacologically active β-hydroxyacid form. This technical guide provides a comprehensive overview of the enzymatic and pH-dependent conversion of lovastatin lactone. It details the key enzymes involved, their tissue-specific activities, and the kinetics of this critical biotransformation. Furthermore, this guide presents detailed experimental protocols for the quantitative analysis of both lovastatin lactone and its active acid metabolite in biological matrices, alongside a review of the downstream signaling pathways affected by the active form. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams.
Introduction
Lovastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Marketed as a lactone, lovastatin itself possesses minimal inhibitory activity. Following oral administration, it undergoes extensive first-pass metabolism, where the lactone ring is hydrolyzed to its active open-ring β-hydroxyacid form.[2] This conversion is a critical step in the drug's mechanism of action and is influenced by both enzymatic activity and the physiological pH environment. Understanding the dynamics of this in vivo hydrolysis is paramount for optimizing drug delivery, predicting therapeutic response, and minimizing potential adverse effects.
Enzymatic Hydrolysis of Lovastatin Lactone
The primary mechanism for the activation of lovastatin is through enzymatic hydrolysis catalyzed by carboxylesterases. These enzymes are ubiquitously expressed, with significant activity found in the plasma and liver.
Key Enzymes and Their Tissue Distribution
In humans, at least three distinct carboxylesterases are capable of hydrolyzing lovastatin lactone. These are located in the plasma, liver microsomes, and liver cytosol.[3] The liver is the principal site of both lovastatin hydrolysis and its subsequent metabolism by cytochrome P450 3A4 and 3A5.[2]
Quantitative Analysis of Hydrolytic Activity
The rate of lovastatin hydroxy acid formation varies across different tissues. The following table summarizes the reported rates of hydrolysis in human tissues.
| Tissue Compartment | Rate of Lovastatin Hydroxy Acid Formation | Contribution to Total Activation |
| Plasma | 15.8 pmol/mL/min | ~18% |
| Liver Microsomes | 2.13 pmol/mg protein/min | ~15% |
| Liver Cytosol | 0.92 pmol/mg protein/min | ~67% |
| Data sourced from Tang & Kalow, 1995.[3] |
pH-Dependent Hydrolysis
In addition to enzymatic action, the interconversion between the lactone and hydroxyacid forms of lovastatin is significantly influenced by pH. The hydrolysis of the lactone ring is favored under neutral to alkaline conditions, while acidic environments can promote the reverse reaction, lactonization.
Kinetics of pH-Dependent Conversion
The stability of lovastatin lactone is pH-dependent, with hydrolysis following pseudo-first-order kinetics.[4] In alkaline media, hydrolysis is instantaneous at room temperature. The rank-order for lovastatin stability in different media at 37°C is as follows: simulated gastric medium (without pepsin) > 0.06 M HCl > 0.1 M HCl > phosphate buffer (pH 7.4) + sodium lauryl sulphate > phosphate buffer (pH 7.4).[4]
| Medium | pH | Stability of Lovastatin Lactone |
| Simulated Gastric Fluid | ~1.2 | Highest Stability |
| Phosphate Buffer | 7.4 | Lowest Stability |
| Data extrapolated from Alvarez-Lueje et al., 2005.[4] |
Pharmacokinetics of Lovastatin Lactone and its Active Acid Form
The differential physicochemical properties of the lactone and hydroxyacid forms of lovastatin influence their pharmacokinetic profiles. The lactone form is more lipophilic and readily crosses cell membranes, while the hydrophilic acid form has a greater affinity for the active site of HMG-CoA reductase. The following table presents a comparison of the pharmacokinetic parameters of lovastatin and lovastatin acid in humans after a single oral dose of lovastatin immediate-release (IR) and extended-release (ER) formulations.
| Formulation (40 mg) | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Immediate-Release (with breakfast) | Lovastatin | 3.9 ± 1.8 | 2.0 ± 0.7 | 15.6 ± 7.2 |
| This compound | 5.2 ± 2.5 | 2.2 ± 0.8 | 25.4 ± 11.9 | |
| Extended-Release (with breakfast) | Lovastatin | 2.9 ± 1.3 | 4.9 ± 1.7 | 24.3 ± 10.8 |
| This compound | 3.5 ± 1.6 | 5.1 ± 1.9 | 31.5 ± 14.8 | |
| Extended-Release (fasting) | Lovastatin | 5.8 ± 2.7 | 6.2 ± 2.1 | 40.7 ± 18.2 |
| This compound | 7.9 ± 3.6 | 6.4 ± 2.3 | 58.7 ± 26.3 | |
| Data sourced from Martin et al., 2000.[5] |
Experimental Protocols
Carboxylesterase Activity Assay for Lovastatin Hydrolysis
This protocol is adapted from general carboxylesterase activity assays and specific conditions reported for lovastatin hydrolysis.
5.1.1. Materials
-
Lovastatin
-
Human liver microsomes, cytosol, or plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., simvastatin)
-
LC-MS/MS system
5.1.2. Procedure
-
Enzyme Reaction:
-
Pre-incubate human liver microsomes (e.g., 0.1 mg/mL protein), cytosol, or plasma with phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the reaction by adding lovastatin (final concentration, e.g., 10 µM).
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Preparation:
-
Vortex the terminated reaction mixture and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of this compound using a validated LC-MS/MS method (see section 5.2).
-
-
Data Analysis:
-
Calculate the rate of this compound formation and determine enzyme kinetic parameters (Km and Vmax) by plotting the initial reaction velocities against a range of lovastatin concentrations.
-
Quantification of Lovastatin and this compound by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of lovastatin and its hydroxy acid metabolite in plasma.
5.2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add an internal standard solution (e.g., simvastatin and simvastatin acid).
-
Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane and diethyl ether).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
5.2.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate lovastatin and this compound.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
5.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive for lovastatin and negative for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lovastatin: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Internal Standards: Corresponding transitions for the chosen standards.
-
Signaling Pathways and Experimental Workflows
HMG-CoA Reductase Signaling Pathway
The active β-hydroxyacid form of lovastatin competitively inhibits HMG-CoA reductase, leading to a cascade of downstream effects aimed at maintaining cholesterol homeostasis.
Caption: Inhibition of HMG-CoA Reductase by this compound.
Experimental Workflow for In Vivo Hydrolysis Analysis
The following diagram outlines a typical experimental workflow for studying the in vivo hydrolysis of lovastatin.
Caption: Workflow for Lovastatin Hydrolysis Analysis.
Conclusion
The in vivo hydrolysis of lovastatin lactone to its active β-hydroxyacid form is a multifaceted process governed by both enzymatic catalysis and pH-dependent chemical conversion. A thorough understanding of the kinetics and tissue specificity of this biotransformation is essential for drug development professionals. The experimental protocols and data presented in this guide provide a framework for the accurate assessment of lovastatin's activation in various biological systems. Further research into the inter-individual variability of carboxylesterase activity may lead to more personalized therapeutic strategies for this important class of cholesterol-lowering drugs.
References
- 1. What is the mechanism of Lovastatin? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. 4 [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacokinetics of lovastatin extended-release tablets and lovastatin immediate-release tablets in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Lovastatin from Fungal Species: A Technical Guide
An in-depth exploration of the pioneering discovery, microbiological sources, and detailed methodologies for the extraction and purification of the first FDA-approved statin.
This technical guide provides a comprehensive overview of the discovery and isolation of lovastatin, a potent inhibitor of HMG-CoA reductase, from various fungal species. It is intended for researchers, scientists, and professionals in the fields of drug development, microbiology, and biotechnology. This document details the historical context of its discovery, the primary fungal producers, and the intricate experimental protocols for its fermentation, extraction, and purification. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction: The Dawn of the Statin Era
The discovery of lovastatin marked a revolutionary milestone in the management of hypercholesterolemia and the prevention of cardiovascular diseases. In the 1970s, Japanese microbiologist Dr. Akira Endo, inspired by Alexander Fleming's discovery of penicillin, embarked on a quest to find microbial metabolites that could inhibit cholesterol biosynthesis.[1] His research led to the isolation of mevastatin (compactin) from Penicillium citrinum.[2] Concurrently, researchers at Merck, led by Alfred Alberts, isolated a potent HMG-CoA reductase inhibitor from a fermentation broth of Aspergillus terreus in 1976, which they named mevinolin, later known as lovastatin.[1][3][4] Lovastatin became the first statin to be approved by the United States Food and Drug Administration (USFDA) in 1987, paving the way for a new class of cholesterol-lowering drugs.[2]
Lovastatin functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[2][5] By blocking this enzyme, lovastatin effectively reduces endogenous cholesterol production.[5] This guide will delve into the technical aspects of isolating this landmark therapeutic agent from its fungal origins.
Fungal Sources of Lovastatin
While Aspergillus terreus is the most prominent and commercially utilized fungal species for lovastatin production, a variety of other fungi have been identified as producers of this secondary metabolite.[2][3][6] These include species from the genera Monascus, Penicillium, Pleurotus, Trichoderma, and others.[6][7][8] The production of lovastatin is highly dependent on the fungal strain, culture conditions, and the composition of the fermentation medium.[2]
Quantitative Production of Lovastatin by Various Fungal Species
The yield of lovastatin varies significantly among different fungal species and even between strains of the same species. The choice of fermentation method, either submerged fermentation (SmF) or solid-state fermentation (SSF), also plays a crucial role in the overall productivity. The following tables summarize the quantitative data on lovastatin production from various fungal sources under different fermentation conditions.
| Fungal Species | Fermentation Type | Substrate/Medium | Lovastatin Yield | Reference |
| Aspergillus terreus (SSM4) | Submerged (SmF) | Glucose-based medium | 996.6 mg/L | [9] |
| Aspergillus terreus (SSM3) | Submerged (SmF) | Glucose-based medium | 900 mg/L | [9] |
| Aspergillus flavus (SSM8) | Submerged (SmF) | Glucose-based medium | 643 mg/L | [9] |
| Aspergillus terreus NRRL 265 | Submerged (SmF) | Optimized medium with glucose and corn steep liquor | 471.91 mg/L | [10] |
| Aspergillus terreus MTCC 1782 | Submerged (SmF) | Optimized medium with glucose and ammonium sulfate | 460.29 mg/L | [11] |
| Aspergillus terreus ATCC 74135 | Solid-State (SSF) | Rice Straw | 260.85 mg/kg DM | [12] |
| Aspergillus terreus ATCC 20542 | Solid-State (SSF) | Rice Straw | 175.85 mg/kg DM | [12] |
| Cunninghamella blakesleeana | Solid-State (SSF) | Not specified | 1.4 mg/g DWS | [8] |
| Aspergillus fumigatus | Solid-State (SSF) | Not specified | 3.353 mg/g DWS | [8] |
| Monascus purpureus MTCC 369 | Submerged (SmF) | Defined medium | 737 mg/L | [13] |
| Pleurotus ostreatus | Submerged (SmF) | Potato Dextrose Broth | Zone of inhibition indicates production | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation and purification of lovastatin from fungal cultures.
Fungal Isolation and Screening
Objective: To isolate and identify fungal strains with the potential for lovastatin production.
Protocol:
-
Sample Collection: Collect soil, compost, or decaying plant matter samples from various ecological niches.[3]
-
Serial Dilution and Plating: Prepare serial dilutions of the collected samples in sterile distilled water. Plate the dilutions onto Potato Dextrose Agar (PDA) medium supplemented with an antibacterial agent such as chloramphenicol (100 µg/mL) to inhibit bacterial growth.[3]
-
Incubation: Incubate the plates at 30°C for 72 hours and observe for fungal growth.[3]
-
Purification of Isolates: Subculture individual fungal colonies onto fresh PDA plates to obtain pure cultures.[3]
-
Morphological and Microscopic Identification: Identify the fungal isolates based on their macroscopic (colony color, texture) and microscopic (hyphae, spores) characteristics.[3]
-
Screening for Lovastatin Production (Bioassay):
-
Culture the isolated fungal strains in a suitable fermentation medium.
-
Perform a bioassay using a sensitive indicator organism like Candida albicans or Neurospora crassa.[8][14]
-
Apply the fungal extract to wells or discs on an agar plate seeded with the indicator organism.
-
Incubate the plates and measure the zone of inhibition. A larger zone of inhibition suggests higher lovastatin production.[8]
-
Fermentation for Lovastatin Production
Objective: To cultivate lovastatin-producing fungi under optimal conditions to maximize yield.
3.2.1 Submerged Fermentation (SmF)
Protocol:
-
Inoculum Preparation: Prepare a spore suspension from a mature PDA slant by adding sterile distilled water (10 mL).[3]
-
Fermentation Medium: Prepare a suitable fermentation medium. A typical medium might contain (g/L): glucose, 45; peptonized milk, 24; and yeast extract, 2.5.[15] Alternatively, a chemically defined medium with glucose and glutamate can be used.[16]
-
Inoculation: Inoculate the sterile fermentation medium with the fungal spore suspension (e.g., 1 mL).[3]
-
Incubation: Incubate the flasks on a rotary shaker (e.g., 120 rpm) at a controlled temperature (e.g., 28-30°C) for a specified duration (typically 6-10 days).[3][5] The optimal pH is generally between 5.8 and 6.3.[5]
-
Monitoring: Monitor parameters such as pH, glucose consumption, and biomass production throughout the fermentation process.
3.2.2 Solid-State Fermentation (SSF)
Protocol:
-
Substrate Preparation: Use a solid substrate such as wheat bran or rice straw. Adjust the moisture content to approximately 50-70%.[7][12]
-
Inoculation: Inoculate the sterilized substrate with a spore suspension of the fungus.[7]
-
Incubation: Incubate the flasks in a humidified incubator at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 8 days).[7][12]
-
Harvesting: After incubation, dry the solid culture for subsequent extraction.[12]
Extraction of Lovastatin
Objective: To extract the lovastatin from the fermentation broth or solid culture.
Protocol:
-
Separation of Mycelia (for SmF): Separate the fungal mycelia from the fermentation broth by centrifugation or filtration.
-
Solvent Extraction:
-
Shaking and Centrifugation: Shake the mixture on a rotary shaker (e.g., 180-220 rpm) for 1-2 hours at room temperature.[12][17]
-
Collection of Organic Phase: Centrifuge the mixture to separate the solid and liquid phases. Collect the organic supernatant containing the crude lovastatin extract.[17]
-
Evaporation: Evaporate the organic solvent under reduced pressure to obtain a dried residue of the crude extract.[17]
Purification of Lovastatin
Objective: To purify lovastatin from the crude extract.
3.4.1 Thin Layer Chromatography (TLC)
Protocol:
-
Plate Preparation: Use pre-coated silica gel TLC plates. Activate the plates by heating at 45-110°C for a few hours.[3]
-
Sample Application: Dissolve the crude extract in a small volume of a suitable solvent (e.g., acetonitrile) and spot it onto the baseline of the TLC plate alongside a lovastatin standard.[3][17]
-
Development: Develop the plate in a solvent system, for example, a mixture of dichloromethane and ethyl acetate (70:30 v/v).[3]
-
Visualization: Visualize the spots under UV light. The Rf value of the sample spot corresponding to lovastatin should match that of the standard.
3.4.2 Column Chromatography
Protocol:
-
Column Packing: Pack a glass column with silica gel (60-120 mesh size) as the stationary phase, using a non-polar solvent like benzene or petroleum ether.[7][13][18]
-
Sample Loading: Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel to create a dried slurry. Load this slurry onto the top of the packed column.[13]
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For instance, start with 100% benzene and gradually increase the proportion of acetonitrile.[7][13]
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis of Fractions: Analyze each fraction for the presence of lovastatin using TLC or HPLC. Pool the fractions containing pure lovastatin.
-
Crystallization: Concentrate the pooled fractions under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetonitrile) and allow it to crystallize at a low temperature (4°C).[13]
Analytical Characterization
Objective: To confirm the identity and quantify the purity of the isolated lovastatin.
3.5.1 High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Sample Preparation: Dissolve the purified lovastatin sample and a standard in the mobile phase and filter through a 0.22 µm filter.[17]
-
Chromatographic Conditions:
-
Analysis: Inject the sample and standard into the HPLC system. Compare the retention time of the sample peak with that of the standard to confirm the identity. The peak area can be used for quantification.
3.5.2 Liquid Chromatography-Mass Spectrometry (LC-MS)
For further structural confirmation, LC-MS can be employed to determine the molecular weight of the isolated compound, which should correspond to that of lovastatin.[6]
Visualizing Key Processes
To better understand the complex biological and experimental workflows, the following diagrams have been created using Graphviz.
Biosynthetic Pathway of Lovastatin
The biosynthesis of lovastatin in Aspergillus terreus is a complex process involving a polyketide synthase (PKS) system. It is composed of two main polyketide chains: a nonaketide and a diketide (2-methylbutyrate).[21]
Caption: Simplified biosynthetic pathway of lovastatin in Aspergillus terreus.
Experimental Workflow for Lovastatin Isolation and Purification
The overall process from fungal culture to purified lovastatin involves several sequential steps, as illustrated in the workflow diagram below.
Caption: General experimental workflow for the isolation of lovastatin.
Conclusion
The discovery and isolation of lovastatin from fungal species represent a triumph of natural product screening and industrial microbiology.[2] This guide has provided a detailed technical overview of the processes involved, from the initial identification of producing organisms to the final purification and analysis of this clinically significant molecule. The methodologies outlined herein, coupled with the quantitative data and visual workflows, offer a comprehensive resource for professionals engaged in the research and development of microbial-derived pharmaceuticals. The continued exploration of fungal biodiversity promises the discovery of new bioactive compounds, building on the legacy initiated by the pioneering work on lovastatin.
References
- 1. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploitation of Aspergillus terreus for the Production of Natural Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbbku.com [ijbbku.com]
- 4. pcsk9forum.org [pcsk9forum.org]
- 5. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
- 14. phytojournal.com [phytojournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmascitech.com [pharmascitech.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lovastatin biosynthesis in Aspergillus terreus: characterization of blocked mutants, enzyme activities and a multifunctional polyketide synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Pleiotropic Effects of Lovastatin Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the pleiotropic effects of lovastatin acid, the active form of the cholesterol-lowering drug lovastatin.[1][2] Beyond its well-established role in inhibiting HMG-CoA reductase for cholesterol synthesis, this compound exhibits a wide range of effects on various cellular processes, including inflammation, cancer progression, neuroprotection, endothelial function, and bone metabolism.[3][4][5][6] This guide summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action and Pleiotropy
Lovastatin, a prodrug, is hydrolyzed in vivo to its active β-hydroxy acid form, this compound.[7] This active metabolite competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[7][8] This inhibition not only reduces cholesterol biosynthesis but also decreases the production of essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9][10] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[4][10] By disrupting the function of these key signaling molecules, this compound exerts its diverse, cholesterol-independent "pleiotropic" effects.[6][10][11]
Key Pleiotropic Effects of this compound
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties.[9][12] Studies have shown that it can modulate the inflammatory response in macrophages, the key immune cells involved in tissue inflammation.[12] Specifically, lovastatin has been found to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[13]
Anti-Cancer Activity
The anti-proliferative and pro-apoptotic effects of this compound have been observed in various cancer cell lines.[14][15][16] By inhibiting the mevalonate pathway, lovastatin disrupts signaling pathways that are critical for cancer cell growth, survival, and metastasis.[15]
Neuroprotection
This compound has shown promise as a neuroprotective agent, particularly against excitotoxicity, a major contributor to neuronal damage in neurodegenerative diseases and stroke.[17][18][19][20][21] It has been shown to protect neurons from glutamate-induced cell death.[17]
Cardiovascular Protection Beyond Cholesterol Lowering
Beyond its lipid-lowering effects, this compound contributes to cardiovascular health by improving endothelial function.[3][22][23] A key mechanism is the upregulation of endothelial nitric oxide synthase (eNOS), which leads to increased production of nitric oxide (NO), a critical molecule for vasodilation and vascular health.[22]
Effects on Bone Metabolism
This compound has been shown to influence bone metabolism by promoting the differentiation of osteoblasts, the cells responsible for bone formation.[24][25][26] This effect is partly mediated by the upregulation of bone morphogenetic protein-2 (BMP-2), a key signaling molecule in osteogenesis.[24] Conversely, lovastatin can inhibit bone resorption by affecting osteoclasts.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on the pleiotropic effects of this compound.
| Pleiotropic Effect | Cell Line/Model | Parameter | Value | Reference |
| Anti-Cancer | MDAMB231 Breast Cancer Cells | IC50 (Cell Proliferation) | 5 µg/mL | [14] |
| Anti-Cancer | MDAMB468 Breast Cancer Cells | IC50 (Cell Proliferation) | 8 µg/mL | [14] |
| Anti-Cancer | Ovarian Cancer Cells (HeyA8, ID8) | Proliferation Inhibition | Dose-dependent decrease | |
| Anti-Cancer | Ovarian Cancer Cells (OVCAR5, SKOV3ip1) | Invasion Inhibition | Significant at 20 µM | |
| Cardiovascular | Human Umbilical Vein Endothelial Cells (HUVECs) | eNOS Expression Upregulation | 3.6-fold increase with 10 µM lovastatin | [3] |
| Bone Metabolism | Human Vascular Smooth Muscle Cells | BMP-2 Gene Transcription | >14-fold increase with 34 µM lovastatin | [16] |
Signaling Pathways
The pleiotropic effects of this compound are mediated through complex signaling pathways. The inhibition of HMG-CoA reductase and the subsequent depletion of isoprenoids disrupt the function of small GTPases, which in turn affects downstream signaling cascades.
Figure 1: Simplified signaling cascade of this compound's pleiotropic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research on this compound's pleiotropic effects.
Cell Viability and Proliferation (MTT Assay)
This protocol is adapted from studies investigating the anti-cancer effects of lovastatin.
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDAMB231, MDAMB468)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis of Protein Expression and Phosphorylation
This protocol is a general guideline for assessing changes in protein levels and phosphorylation status, for instance, of RhoA and Akt, following this compound treatment.
Objective: To quantify the expression and phosphorylation of target proteins in cells treated with this compound.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., anti-RhoA, anti-phospho-Akt)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with this compound as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Figure 3: General workflow for Western blot analysis.
In Vitro Bone Resorption (Pit) Assay
This protocol is based on methods used to assess the effect of lovastatin on osteoclast activity.
Objective: To determine the effect of this compound on the bone-resorbing activity of osteoclasts.
Materials:
-
Bone marrow cells from mice or rats
-
Osteoclast differentiation medium (containing M-CSF and RANKL)
-
Dentin or bone slices
-
This compound
-
Toluidine blue stain
-
Microscope with imaging capabilities
Procedure:
-
Osteoclast Differentiation: Isolate bone marrow cells and culture them in osteoclast differentiation medium on dentin or bone slices to generate mature osteoclasts.
-
Lovastatin Treatment: Treat the mature osteoclasts with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Cell Removal: After treatment, remove the osteoclasts from the bone/dentin slices (e.g., by sonication or with a soft brush).
-
Pit Staining: Stain the slices with toluidine blue to visualize the resorption pits.
-
Image Analysis: Capture images of the stained slices and quantify the resorbed area (the area of the pits) using image analysis software (e.g., ImageJ).
-
Data Analysis: Compare the resorbed area in the lovastatin-treated groups to the control group.
Conclusion
The foundational research on this compound has unveiled a fascinating array of pleiotropic effects that extend far beyond its cholesterol-lowering capabilities. By modulating key signaling pathways, this compound demonstrates significant potential in the realms of anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular therapies, as well as in bone metabolism. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the quantitative evidence, detailing essential experimental protocols, and visualizing the underlying molecular mechanisms. Further exploration of these pleiotropic effects will undoubtedly pave the way for novel therapeutic applications of lovastatin and other statins.
References
- 1. Effects of Lovastatin on Rho Isoform Expression, Activity, and Association with Guanine Nucleotide Dissociation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. promocell.com [promocell.com]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effects of atorvastatin against glutamate-induced excitotoxicity in primary cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. jneurosci.org [jneurosci.org]
- 10. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of lovastatin is mediated via the modulation of NF-κB and inhibition of HDAC1 and the PI3K/Akt/mTOR pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lovastatin Dose-Dependently Potentiates the Pro-inflammatory Activity of Lipopolysaccharide Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drmillett.com [drmillett.com]
- 14. pharm.ucsf.edu [pharm.ucsf.edu]
- 15. researchhub.com [researchhub.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic Levels of the Hydroxmethylglutaryl-Coenzyme A Reductase Inhibitor Lovastatin Activate Ras Signaling via Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glutamate Excitotoxicity Assay [neuroproof.com]
- 22. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 25. ahajournals.org [ahajournals.org]
- 26. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Lovastatin Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lovastatin, a well-established HMG-CoA reductase inhibitor primarily used for its cholesterol-lowering effects, has garnered increasing attention for its pleiotropic anti-inflammatory properties.[1][2][][4][5] This technical guide delves into the initial investigations of lovastatin acid's anti-inflammatory mechanisms, providing a comprehensive overview of its impact on key signaling pathways, quantitative data from seminal in vitro and in vivo studies, and detailed experimental protocols to facilitate further research in this promising area. The evidence presented herein underscores the potential of this compound as a modulator of the inflammatory response, offering a foundation for future drug development and therapeutic applications beyond its lipid-lowering capabilities.
Introduction: Beyond Cholesterol Reduction
Lovastatin, a fermentation product of Aspergillus terreus, is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, this compound.[1][] Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[1][][4][5] While its efficacy in reducing cardiovascular disease risk is well-documented and largely attributed to its impact on lipid profiles, a growing body of evidence reveals that lovastatin possesses significant anti-inflammatory and immunomodulatory effects.[2][4][6] These "pleiotropic" effects are independent of its cholesterol-lowering action and are the focus of this guide.[7]
The anti-inflammatory properties of lovastatin are thought to contribute to its cardiovascular benefits by reducing inflammation at coronary plaque sites and improving endothelial function.[1] Investigations have expanded to explore its potential in a range of inflammatory conditions, including rheumatoid arthritis and neuroinflammation.[8] This guide summarizes the foundational research that has begun to elucidate the molecular mechanisms underlying these anti-inflammatory effects.
Molecular Mechanisms of Anti-Inflammation
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and cellular processes. The inhibition of HMG-CoA reductase not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are integral to various inflammatory signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lovastatin has been shown to inhibit NF-κB activation in various cell types, including endothelial cells and macrophages.[10][11][12] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[12] By stabilizing IκBα, lovastatin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[10][11] Studies have demonstrated that lovastatin can diminish NF-κB activation induced by inflammatory stimuli such as C-reactive protein (CRP) and lipopolysaccharide (LPS).[12][13]
References
- 1. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 4. What is the mechanism of Lovastatin? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Statin - Wikipedia [en.wikipedia.org]
- 7. In vivo and in vitro anti-inflammatory and anti-nociceptive activities of lovastatin in rodents [scite.ai]
- 8. Lovastatin for the Treatment of Mildly Active Rheumatoid Arthritis | Clinical Research Trial Listing [centerwatch.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effect of lovastatin is mediated via the modulation of NF-κB and inhibition of HDAC1 and the PI3K/Akt/mTOR pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HMG-CoA reductase inhibitors regulate inflammatory transcription factors in human endothelial and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lovastatin reduces nuclear factor kappaB activation induced by C-reactive protein in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Statins differ in their ability to block NF-kappaB activation in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lovastatin, a well-established inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is primarily utilized for its cholesterol-lowering effects. However, a growing body of evidence highlights its significant pleiotropic, non-cholesterol-related activities, positioning it as a molecule of interest for further therapeutic development. This technical guide provides an in-depth exploration of the anti-cancer, anti-inflammatory, and neuroprotective effects of lovastatin acid. It details the underlying molecular mechanisms, presents quantitative data from various in vitro and in vivo studies, and offers comprehensive experimental protocols for key assays. Furthermore, this guide includes visualizations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted pharmacological profile.
Introduction
Lovastatin, a fungal metabolite, is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, this compound.[1] Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[2][3] This pathway is crucial for cholesterol biosynthesis, but also for the production of essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4][5] These isoprenoids are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are key regulators of numerous cellular processes.[6][7] By depleting the cellular pool of isoprenoids, this compound disrupts the function of these signaling proteins, leading to a cascade of effects independent of its impact on cholesterol levels. These non-cholesterol-related effects include the modulation of cell proliferation, apoptosis, inflammation, and neuronal function, opening new avenues for its therapeutic application.[8]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the non-cholesterol-related effects of this compound across various experimental models.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| MDAMB231 | Breast Cancer | 5 µg/mL (~12.4) | 48 | [9] |
| MDAMB468 | Breast Cancer | 8 µg/mL (~19.8) | 48 | [9] |
| HT144 | Melanoma | ~1.5 | Not Specified | [10] |
| M14 | Melanoma | ~2.1 | Not Specified | [10] |
| SK-MEL-28 | Melanoma | ~0.8 | Not Specified | [10] |
| SW620 | Colorectal Cancer | 0.08 | 72 | [11] |
| HT29 | Colorectal Cancer | <50 | 72 | [11] |
| HCT116 | Colorectal Cancer | <50 | 72 | [11] |
| SW480 | Colorectal Cancer | <50 | 72 | [11] |
| Caco2 | Colorectal Cancer | >50 | 72 | [11] |
| 5-8F | Nasopharyngeal Carcinoma | 41.50 | 48 | [12] |
| HNE2 | Nasopharyngeal Carcinoma | 67.95 | 48 | [12] |
| HepG2 | Liver Cancer | 0.005 | Not Specified | [1] |
| HeLa | Cervical Cancer | 160 µg/mL (~396) | Not Specified | [1] |
| THP1 (NRAS G12D) | Acute Myeloid Leukemia | 0.83 (Simvastatin) | Not Specified | [6] |
| HL60 (NRAS Q61L) | Acute Myeloid Leukemia | 1.96 (Simvastatin) | Not Specified | [6] |
| U937 | Acute Myeloid Leukemia | 1.37 (Simvastatin) | Not Specified | [6] |
| KG1 | Acute Myeloid Leukemia | 7.87 (Simvastatin) | Not Specified | [6] |
Table 2: Modulation of Inflammatory and Neuroprotective Markers by this compound
| Cell/Animal Model | Condition | Marker | Effect | Concentration/Dose | Reference |
| 6-OHDA-treated microglia cells | Neuroinflammation | TNF-α, IL-6, IL-1β mRNA & protein | Reduced expression | Not specified | [13] |
| LPS-stimulated RAW 264.7 macrophages | Inflammation | NO, IL-6, IL-12p40, IL-1β | Potentiated release | 0.1-80 µM | [14] |
| Kainate-treated rat hippocampal slices | Excitotoxicity | Neuronal loss | Modulated | 1 µM | [15] |
| 6-OHDA-treated PC12 cells | Neurotoxicity | LDH and glutamate release | Prevented increase | Not specified | [16] |
| Cultured rat hippocampal neurons | - | α7 and α4 nAChR levels | Increased | 50 nM | |
| Glutamate-treated primary cortical neurons | Excitotoxicity | Cell death | Decreased | 0.1-10 µM |
Core Signaling Pathways Modulated by this compound
This compound's pleiotropic effects are primarily mediated through the inhibition of the mevalonate pathway, which subsequently impacts several critical intracellular signaling cascades.
Inhibition of the Mevalonate Pathway and Isoprenoid Synthesis
The foundational mechanism of this compound's non-cholesterol-related effects is the blockade of HMG-CoA reductase. This action depletes downstream isoprenoids, FPP and GGPP, which are essential lipid attachments for the post-translational modification of small GTPases.
Modulation of Rho GTPase Signaling
The lack of GGPP prevents the geranylgeranylation of Rho family GTPases (e.g., RhoA, Rac1, Cdc42), which is necessary for their membrane localization and activation. This disruption affects downstream signaling pathways controlling cell proliferation, apoptosis, and cytoskeletal organization.
Crosstalk with PI3K/Akt and MAPK/ERK Pathways
By inhibiting Ras prenylation (which requires FPP), this compound can attenuate the activation of downstream pro-survival pathways like PI3K/Akt and MAPK/ERK. This can lead to decreased cell proliferation and increased apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's non-cholesterol-related effects.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic and anti-proliferative effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDAMB231, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
RhoA Activation Assay (Rhotekin Pull-Down Assay)
This protocol details the procedure for measuring the level of active, GTP-bound RhoA in cells treated with this compound.
Materials:
-
Cells treated with or without this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Rhotekin-RBD agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-RhoA antibody
-
Western blotting equipment and reagents
Procedure:
-
Lyse the cells on ice and clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Incubate an equal amount of protein from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rocking.
-
Pellet the beads by centrifugation and wash them three times with wash buffer.
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody and a suitable secondary antibody.
-
Detect the signal using an appropriate method (e.g., chemiluminescence) and quantify the band intensities.
Analysis of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips or tissue sections
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with 4% paraformaldehyde.
-
Wash with PBS.
-
Permeabilize the cells by incubating with the permeabilization solution on ice.
-
Wash with PBS.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C, protected from light.
-
Wash with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the samples under a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA breaks.
Cytokine Measurement (ELISA)
This protocol outlines the general steps for a sandwich ELISA to quantify cytokine levels in cell culture supernatants.
Materials:
-
Cell culture supernatants from cells treated with or without this compound
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Add standards and samples to the wells of the pre-coated ELISA plate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate.
-
Add TMB substrate to each well and incubate in the dark for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Conclusion
The exploratory studies on the non-cholesterol-related effects of this compound have unveiled a complex and promising pharmacological profile. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, inflammation, and neuronal survival suggests a broad therapeutic potential beyond its established role in hypercholesterolemia. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and harness the pleiotropic effects of this compound for novel therapeutic applications. Continued research in this area is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical benefits.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of lovastatin on human lung cancer cell proliferation by regulating the ERK1/2 and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TUNEL staining [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. biotna.net [biotna.net]
- 7. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, simvastatin, lovastatin and mevastatin inhibit proliferation and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Lovastatin induces neuroprotection by inhibiting inflammatory cytokines in 6-hydroxydopamine treated microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lovastatin Dose-Dependently Potentiates the Pro-inflammatory Activity of Lipopolysaccharide Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Neuroprotective effect of lovastatin by inhibiting NMDA receptor1 in 6-hydroxydopamine treated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lovastatin Differentially Regulates α7 and α4 Neuronal Nicotinic Acetylcholine Receptor Levels in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics of Lovastatin Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic profile of lovastatin acid, the active metabolite of the cholesterol-lowering agent lovastatin. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for optimizing its therapeutic efficacy and ensuring patient safety.
Introduction: From Prodrug to Active Moiety
Lovastatin is administered as an inactive lactone prodrug.[1] Following oral ingestion, it is hydrolyzed in vivo to its active open-ring β-hydroxyacid form, known as this compound or mevinolinic acid.[2][3] This active metabolite is a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[][5] The primary site of action for lovastatin is the liver, which is also the principal site of cholesterol synthesis and first-pass metabolism.[1][6]
Pharmacokinetic Profile: A Four-Phase Journey
The clinical efficacy and safety of lovastatin are intrinsically linked to the pharmacokinetic properties of its active acid form.
2.1. Absorption Lovastatin absorption is estimated to be around 30% of an oral dose in animal models, but due to extensive first-pass hepatic extraction, less than 5% of the dose reaches systemic circulation as active inhibitors.[2][6] This results in low and variable systemic bioavailability.[6] Peak plasma concentrations (Tmax) of both the active and total inhibitors are typically reached within 2 to 4 hours after administration.[2][7] The bioavailability of lovastatin can be reduced by as much as 50% when taken without food.[]
2.2. Distribution Both lovastatin and its β-hydroxyacid metabolite are highly bound to human plasma proteins (>95%), a characteristic attributed to their lipophilicity.[2][6] Animal studies have confirmed that lovastatin can cross the blood-brain and placental barriers.[6] The liver is the primary target organ, where lovastatin achieves substantially higher concentrations than in non-target tissues.[1] The hepatic uptake of lovastatin is facilitated by the organic anion transporting polypeptide OATP1B1 (encoded by the SLCO1B1 gene).[6][8]
2.3. Metabolism The conversion from the inactive lovastatin lactone to the active this compound occurs in the stomach and other tissues.[][9] The subsequent metabolism of lovastatin is extensive and primarily mediated by the cytochrome P450 isoform 3A4 (CYP3A4) and, to a lesser extent, CYP3A5.[8][10] This process occurs predominantly in the liver.[8] Major active metabolites found in human plasma include the β-hydroxyacid of lovastatin, its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives.[2][6]
2.4. Excretion Following an oral dose of radiolabeled lovastatin in humans, approximately 83% of the dose is excreted in the feces and 10% in the urine.[2][6] The fecal excretion represents both unabsorbed drug and absorbed drug that has been subsequently excreted into the bile.[1][2] The elimination half-life of the lovastatin prodrug is reported to be between 1.1 and 1.7 hours, while the half-life of the active hydroxy acid form is estimated to be between 0.7 and 3 hours.[][6]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of lovastatin and its active metabolite, this compound, exhibit dose-dependent characteristics. The data presented below is derived from studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of Lovastatin (Lactone Prodrug) in Healthy Adults
| Dosage | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t½ (h) |
| 10 mg (ER) | 1.04 ± 0.43[11] | 14.6 ± 7.8[11] | 2-4[2] | 2.60 - 3.47[12] |
| 20 mg (ER) | 2.03 ± 0.65[11] | 34.1 ± 13.7[11] | 2-4[2] | 2.60 - 3.47[12] |
| 40 mg (ER) | 4.03 ± 3.02[11] | 53.9 ± 35.6[11] | 2-4[2] | 2.60 - 3.47[12] |
| 80 mg (2x40mg) | 5.57 - 6.07 | 39.45 - 40.96[12] | 1 - 16[12] | 2.60 - 3.47[12] |
ER: Extended-Release. Data is presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of this compound (Active Metabolite) in Healthy Adults
| Original Lovastatin Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t½ (h) |
| 10 mg (ER) | Data not available | Data not available | 2-4[2] | 0.7 - 3[6] |
| 20 mg (ER) | Data not available | Data not available | 2-4[2] | 0.7 - 3[6] |
| 40 mg (ER) | Data not available | Data not available | 2-4[2] | 0.7 - 3[6] |
| 80 mg (2x40mg) | Data not available | 31.63 - 32.16[12] | 2-4[2] | 0.7 - 3[6] |
ER: Extended-Release. Data is presented as mean ± standard deviation where available.
Experimental Protocols for Pharmacokinetic Assessment
The determination of lovastatin and this compound pharmacokinetic parameters typically involves a standardized clinical trial methodology.
Objective: To assess the pharmacokinetic profile and dose proportionality of a given lovastatin formulation.
Study Design: A common approach is a randomized, single-dose, three-way crossover study.[11] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least 7 days is implemented between treatments to ensure complete elimination of the drug from the previous phase.[11]
Subjects: Healthy, non-smoking male volunteers are typically recruited.[11][13] Subjects undergo a comprehensive health screening to ensure no underlying conditions that could interfere with the drug's pharmacokinetics.
Dosing and Administration: Subjects receive a single oral dose of the lovastatin formulation (e.g., 10 mg, 20 mg, and 40 mg) in each study period.[11] Administration often occurs at a standardized time, for instance, in the evening following a meal, as food can affect bioavailability.[][11]
Sample Collection: Serial blood samples are collected from a forearm vein into heparinized tubes at predetermined time points before and after dosing (e.g., 0, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).[11] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Analytical Method: Plasma concentrations of lovastatin and this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][14] This technique offers high sensitivity and specificity for accurately measuring the parent drug and its metabolite.
Pharmacokinetic Analysis: Plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and elimination half-life (t½).[14]
Visualizations: Pathways and Processes
5.1. Metabolic Pathway of Lovastatin
References
- 1. The physiological disposition of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound | C24H38O6 | CID 64727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. LOVASTATIN [dailymed.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Lovastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lovastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of lovastatin extended-release dosage form (Lovastatin XL) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Comparative pharmacokinetics of lovastatin, simvastatin and pravastatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and bioequivalence study of two tablet formulations of lovastatin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Lovastatin Acid in Fermentation Broth by HPLC
[AN-001]
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of lovastatin in its biologically active hydroxy acid form in fermentation broth. This method is crucial for monitoring and optimizing the production of this cholesterol-lowering drug in real-time. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and method validation. The presented method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in a research or industrial setting.
Introduction
Lovastatin, a potent inhibitor of HMG-CoA reductase, is a widely used therapeutic agent for the treatment of hypercholesterolemia.[1][2] It is produced as a secondary metabolite by various filamentous fungi, such as Aspergillus terreus and Monascus purpureus, through fermentation.[3][4][5] In the fermentation broth, lovastatin exists in two forms: a lactone prodrug and its active β-hydroxy acid form. For accurate assessment of the fermentation process and the bioactive potential of the product, a reliable method for quantifying the active acid form is essential. This application note presents a validated reversed-phase HPLC (RP-HPLC) method for this purpose.
Experimental Protocol
Sample Preparation from Fermentation Broth
The accurate quantification of lovastatin acid requires a meticulous sample preparation procedure to extract the analyte from the complex fermentation matrix and prevent the conversion between the lactone and acid forms.
-
Harvesting: Collect a representative sample of the fermentation broth.
-
pH Adjustment: Immediately adjust the pH of the fermentation broth to 7.7. This helps to maintain lovastatin in its hydroxy acid form.[6]
-
Extraction:
-
Drying: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.[3]
HPLC Instrumentation and Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| Column | Symmetry C18, 4.6 x 250 mm, 5 µm particle size[6] |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[8][9] |
| Detection Wavelength | 238 nm[1][8][10][11][12][13] |
| Run Time | Approximately 20 minutes |
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Method Validation Summary
The described HPLC method was validated for linearity, accuracy, precision, and sensitivity. The results are summarized in the tables below.
Linearity
| Parameter | Value |
| Concentration Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999[8] |
Accuracy (Recovery)
| Spiked Concentration | Mean Recovery (%) |
| Low | 99.2 |
| Medium | 100.5 |
| High | 98.9 |
| The average recovery of the analyte should be within 98.0–102.0% at each level.[11] |
Precision (Repeatability)
| Parameter | Relative Standard Deviation (RSD) |
| Intra-day Precision | < 2%[8] |
| Inter-day Precision | < 2%[8] |
Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.490 µg/mL in fermentation broth sample[4][5] |
| Limit of Quantification (LOQ) | 3.955 µg/mL in fermentation broth sample[4][5] |
Experimental Workflow
Caption: Workflow for the quantification of this compound in fermentation broth.
Conclusion
The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of this compound in fermentation broth. The protocol is straightforward and employs standard laboratory equipment. The validation data demonstrates that the method is suitable for its intended purpose in research and industrial settings for monitoring and optimizing lovastatin production.
References
- 1. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. Rapid determination of lovastatin in the fermentation broth of Aspergillus terreus using dual-wavelength UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. STABILITY-INDICATING HPLC ASSAY METHOD OF LOVASTATIN [bpsa.journals.ekb.eg]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Lovastatin Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note describes a method for the quantitative analysis of lovastatin acid in human plasma using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility and polar nature of this compound, a derivatization procedure is required prior to GC-MS analysis. This protocol is based on a dual derivatization approach using pentafluorobenzyl bromide (PFB-Br) to esterify the carboxylic acid group and bis-(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the hydroxyl groups. This method is intended for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.
Introduction
Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia. It is a prodrug that is hydrolyzed in vivo to its active form, this compound (also known as mevinolinic acid).[1][2] Monitoring the plasma concentrations of this compound is crucial for pharmacokinetic studies and therapeutic drug monitoring. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for its analysis, GC-MS offers an alternative approach with high sensitivity and specificity.
The analysis of this compound by GC-MS presents a challenge due to its low volatility. To overcome this, a derivatization step is necessary to convert the polar functional groups (carboxylic acid and hydroxyls) into more volatile and thermally stable derivatives. This protocol outlines a two-step derivatization process.
Experimental
Materials and Reagents
-
This compound standard (analytical grade)
-
Pentafluorobenzyl bromide (PFB-Br)
-
Bis-(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Internal Standard (IS): (A suitable deuterated analog of this compound is recommended, if available. Otherwise, a structurally similar compound can be used after validation).
-
Human Plasma (drug-free)
-
Organic solvents (HPLC grade): Acetonitrile, Ethyl Acetate, Hexane
-
Reagents for pH adjustment: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Sample Preparation Protocol
-
Plasma Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma in a centrifuge tube, add the internal standard.
-
Acidify the plasma to a pH of approximately 3-4 with 1M HCl to ensure this compound is in its protonated form.
-
-
Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE):
-
LLE: Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes. Transfer the organic layer to a clean tube. Repeat the extraction.
-
SPE: Condition a C18 SPE cartridge with methanol followed by water. Load the pre-treated plasma sample. Wash the cartridge with water and then a low percentage of methanol in water. Elute the analyte with an appropriate organic solvent like ethyl acetate or acetonitrile.
-
-
Evaporation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Step 1 (Esterification): To the dried residue, add 50 µL of a 10% solution of PFB-Br in acetonitrile and 10 µL of a catalyst (e.g., diisopropylethylamine). Cap the vial and heat at 60°C for 30 minutes. This reaction targets the carboxylic acid group of this compound.
-
Evaporate the solvent to dryness under nitrogen.
-
Step 2 (Silylation): To the dried residue from the previous step, add 50 µL of BSTFA. Cap the vial and heat at 70°C for 45 minutes. This step derivatizes the hydroxyl groups.[3]
-
After cooling, the sample is ready for GC-MS analysis.
-
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) or Electron Impact (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of the derivatized this compound. A dominant [M-181]⁻ ion has been reported for a similar derivative under chemical ionization.[3] |
Note: The GC-MS parameters provided are a starting point and may require optimization for the specific instrument and column used.
Data and Results
Quantitative data for a complete validation of this specific GC-MS method is not widely available in the public literature. The following table summarizes the expected performance characteristics that should be evaluated during method validation.
| Parameter | Result |
| Linearity (ng/mL) | Data not available. A typical range to evaluate would be 1-100 ng/mL. |
| Correlation Coefficient (r²) | Data not available. A value of >0.99 is generally considered acceptable. |
| Limit of Detection (LOD) | Approximately 2 pg injected on column.[3] |
| Limit of Quantification (LOQ) | Data not available. Should be determined as the lowest concentration on the calibration curve with acceptable precision and accuracy. |
| Precision (%CV) | Data not available. Intra- and inter-day precision should be <15%. |
| Accuracy (%Bias) | Data not available. Should be within ±15% of the nominal concentration. |
| Recovery (%) | Data not available. Extraction recovery should be consistent and reproducible. |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the GC-MS analysis of this compound in plasma.
Caption: Derivatization pathway of this compound for GC-MS analysis.
Discussion
The successful analysis of this compound by GC-MS is highly dependent on the derivatization step. The use of PFB-Br is effective for esterifying the carboxylic acid, which is a common strategy for preparing acidic drugs for GC analysis. The subsequent silylation with BSTFA addresses the polar hydroxyl groups, rendering the entire molecule sufficiently volatile for gas chromatography.[3]
The choice of ionization mode in the mass spectrometer will impact sensitivity. Negative Ion Chemical Ionization (NICI) is often preferred for electrophilic derivatives like PFB esters, as it can provide high sensitivity and selectivity. Electron Impact (EI) ionization will produce more fragmentation, which can be useful for structural confirmation.
It is important to note that while this application note provides a procedural framework, method development and validation are essential for any laboratory implementing this assay. This includes optimizing the extraction and derivatization conditions, as well as the GC-MS parameters, and thoroughly validating the method's performance characteristics.
Conclusion
The described GC-MS method with a two-step derivatization process provides a viable approach for the determination of this compound in human plasma. This application note serves as a guide for researchers and drug development professionals in setting up and validating a robust analytical method for pharmacokinetic and clinical studies involving lovastatin.
Disclaimer: This protocol is a suggested method and may require optimization. All laboratory work should be conducted by trained personnel in accordance with safety guidelines.
References
Application Note and Protocol for Solid-Phase Extraction of Lovastatin Acid from Serum
This document provides a detailed protocol for the solid-phase extraction (SPE) of lovastatin acid, the active metabolite of lovastatin, from serum samples. This method is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Lovastatin is a cholesterol-lowering drug that is administered as an inactive lactone prodrug. In the body, it is hydrolyzed to its active open-ring β-hydroxy acid form, this compound. Accurate quantification of this compound in serum is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes proteins and other interfering matrix components, leading to improved analytical sensitivity and column longevity.
This protocol is a compilation and adaptation of established methods for statin analysis from biological matrices.
Experimental Protocol
This protocol outlines the necessary steps for sample pre-treatment, solid-phase extraction, and final sample preparation for analysis.
1. Materials and Reagents
-
SPE Cartridges: C18 or a polymeric reversed-phase sorbent like Oasis HLB is recommended.
-
Serum Samples
-
Internal Standard (IS): Simvastatin acid is a suitable internal standard.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic Acid (or another acid for pH adjustment)
-
Ammonium Acetate
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Evaporation System (e.g., nitrogen evaporator)
2. Sample Pre-treatment
Proper sample pre-treatment is critical to disrupt protein binding and ensure efficient extraction.
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
For a 200 µL serum sample, add 20 µL of the internal standard solution.[1]
-
To precipitate proteins, add 1 mL of acetonitrile to the serum sample.[1]
-
Vortex the mixture vigorously for 30 seconds.[1]
-
Centrifuge the samples at 4°C and 17,110 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube for SPE.
3. Solid-Phase Extraction (SPE) Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry.
-
Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge to remove residual interferences.
-
Pass 1 mL of a 5% methanol in water solution through the cartridge.
-
-
Elution: Elute the this compound and internal standard from the cartridge.
-
Use 1 mL of an elution solvent, such as 95:5 acetonitrile/water. Collect the eluate in a clean collection tube.
-
4. Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 120 µL of a mobile phase-compatible solution, for instance, 30% methanol with 0.2% formic acid and 2 mM ammonium formate.[1]
-
Vortex the reconstituted sample to ensure the analytes are fully dissolved.
-
Centrifuge the sample one final time (e.g., 4°C at 17,110 x g for 10 minutes) to pellet any remaining particulates.[1]
-
Transfer the supernatant to an autosampler vial for analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from methods utilizing solid-phase or similar extraction techniques for lovastatin and its acid form.
Table 1: Method Performance Characteristics
| Parameter | Lovastatin | This compound | Reference |
| Linearity Range | 0.03125-64 µg/L | 1–1000 nM | [1] |
| Lower Limit of Quantitation (LLOQ) | 0.025 ng/mL | 0.50 ng/mL | [2] |
| Recovery | 96% to 102% | 81.20% | [2][3] |
| Intra-day Precision (%RSD) | < 9.3% | < 6% | [2] |
| Inter-day Precision (%RSD) | < 9.3% | < 7% | [2] |
Table 2: Example LC-MS/MS Parameters for Analysis
| Parameter | Condition | Reference |
| LC Column | Agilent Zorbax Extend C18 (50 x 2.1 mm, 3.5 µm) | [1] |
| Mobile Phase | Gradient of water and methanol with 2 mM ammonium formate and 0.2% formic acid. | [1] |
| Flow Rate | 400 µL/minute | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1] |
| MS Detection | Selected Reaction Monitoring (SRM) | [1] |
Diagrams
Below are diagrams visualizing the experimental workflow and logical relationships of the protocol.
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Logical Relationships in the this compound Extraction Protocol.
References
Application Note & Protocol: Preparation of Lovastatin Acid Standards for Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lovastatin is a widely prescribed medication for lowering cholesterol.[1][2] It is administered as an inactive lactone prodrug, which is hydrolyzed in the body to its pharmacologically active open-ring β-hydroxy acid form, lovastatin acid.[2][3][4] For accurate quantification in pharmacokinetic, bioequivalence, and stability studies, the preparation of precise this compound analytical standards is crucial. This document provides a detailed protocol for the conversion of lovastatin lactone to this compound and the subsequent preparation of standard solutions for use in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Transformation of Lovastatin
The conversion of lovastatin from its lactone form to its active acid form is a fundamental step in preparing analytical standards. This hydrolysis is typically achieved under basic conditions, which opens the lactone ring.
Caption: Chemical interconversion between Lovastatin lactone and this compound.
Experimental Protocols
This section details the methodology for the preparation of this compound standards.
1. Hydrolysis of Lovastatin Lactone to this compound
This protocol describes the conversion of lovastatin lactone to its sodium salt, which is the ionized form of this compound in the basic solution.
-
Materials:
-
Lovastatin standard
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Methanol
-
Water (HPLC grade or equivalent)
-
Volumetric flasks
-
Pipettes
-
-
Procedure:
-
Accurately weigh a known amount of lovastatin standard.
-
Dissolve the lovastatin in a minimal amount of methanol.
-
Add 0.1 M NaOH solution to the lovastatin solution. A study on the conversion of lovastatin and its derivatives showed that lovastatin was exclusively converted to this compound when treated with 0.1 M NaOH.[5][6][7]
-
Allow the reaction to proceed at room temperature. The conversion is typically rapid.
-
Neutralize the solution with a suitable acid (e.g., 0.1 M Hydrochloric Acid) if a neutral pH is required for the final standard.
-
Dilute the resulting this compound solution to the desired volume with a suitable solvent, such as a methanol/water mixture.
-
2. Preparation of Stock and Working Standard Solutions
-
Preparation of Stock Solution (e.g., 0.5 mg/mL):
-
Accurately weigh 5 mg of the prepared this compound.
-
Transfer it to a 10 mL volumetric flask.
-
Add a diluent, for instance, a 50:50 (v/v) mixture of methanol and water, to dissolve the compound.[8]
-
Fill the flask to the mark with the diluent.[8]
-
This stock solution should be stored under refrigeration at 2-8°C.[8]
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate diluent.
-
For bioanalytical applications, calibration curve standards can be prepared by spiking the working standards into a biological matrix, such as screened blank plasma.[8]
-
Data Presentation
The following tables summarize typical concentrations and analytical conditions for the analysis of this compound.
Table 1: Preparation of Standard Solutions
| Standard Type | Analyte | Stock Concentration | Working Concentrations (Example) | Diluent |
| Stock Solution | This compound | 0.5 mg/mL | N/A | Methanol:Water (50:50, v/v)[8] |
| Calibration Curve Standards (in plasma) | This compound | From Stock | 0.05 - 5.00 ng/mL[8] | Screened Blank Plasma[8] |
| Quality Control Samples (in plasma) | This compound | From Stock | Low, Medium, High (e.g., within the calibration range) | Screened Blank Plasma[8] |
Table 2: Example HPLC and LC-MS/MS Conditions for this compound Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Column | Symmetry C18 (4.6 x 250 mm, 5 µm)[5][6][9] | Luna C18 (4.6 x 150 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile:Water (77:23, v/v) at pH 3.0[5][6][9] | Methanol:5mM Ammonium Formate in 0.1% Formic Acid (80:20, v/v)[8] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[8] |
| Detection | UV at 238 nm[10] | MRM (Multiple Reaction Monitoring)[8] |
| Injection Volume | 10 µL[11] | 10 µL[8] |
| Run Time | ~10 min | 5.50 minutes[8] |
| Retention Time | ~6.41 min[5][6][7] | ~2.84 min[8] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for preparing and analyzing this compound standards.
Caption: Workflow for the preparation and analysis of this compound standards.
Stability and Storage
This compound standards should be stored at 2-8°C to ensure their stability.[8] It is important to note that the interconversion between the lactone and acid forms is pH-dependent.[6] To prevent the lactonization of this compound back to the lactone form, acidic conditions, especially in the presence of methanol, should be avoided during storage and analysis.[5][6][7] Stability studies have indicated that lovastatin is sensitive to light, as well as acidic and basic conditions.[12] Short-term and long-term stability of stock solutions should be evaluated under the intended storage conditions.[8]
References
- 1. smbb.mx [smbb.mx]
- 2. Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Conversion investigation for lovastatin and its derivatives by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. impactfactor.org [impactfactor.org]
- 9. scispace.com [scispace.com]
- 10. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for the Analysis of Lovastatin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Lovastatin Acid in Cancer Cell Line Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lovastatin acid in apoptosis assays on cancer cell lines. This document outlines the differential effects of lovastatin's lactone and acid forms, summarizes key quantitative data, provides detailed experimental protocols for essential apoptosis assays, and illustrates the underlying signaling pathways.
Introduction
Lovastatin, a member of the statin family of drugs, is primarily known for its cholesterol-lowering effects by inhibiting HMG-CoA reductase. Beyond its lipid-lowering properties, lovastatin has garnered significant interest in oncology for its potential to induce apoptosis in various cancer cells.[1][2] Lovastatin is administered as an inactive lactone prodrug that is converted to its active open hydroxy-acid form in the body.[3][4] Interestingly, in vitro studies have revealed that the lactone and acid forms of lovastatin can have distinct effects on cancer cell apoptosis, with the lactone form often exhibiting greater pro-apoptotic activity.[3][4] This document focuses on the application and methodological considerations for studying lovastatin-induced apoptosis in cancer cell lines.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of lovastatin in different cancer cell lines, providing a reference for determining appropriate experimental concentrations.
Table 1: IC50 Values of Lovastatin Lactone in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | 76.7 | [4] |
| H358 | Lung Carcinoma | 45.2 | [3][4] |
| MDAMB468 | Breast Cancer | 9 µg/mL | |
| MDAMB231 | Breast Cancer | 7 µg/mL | [5] |
| SW620 | Colorectal Cancer | 0.08 | [6] |
| HT29 | Colorectal Cancer | <50 | [6] |
| HCT116 | Colorectal Cancer | <50 | [6] |
| SW480 | Colorectal Cancer | <50 | [6] |
Table 2: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDAMB468 | Breast Cancer | 8 µg/mL | [5] |
| MDAMB231 | Breast Cancer | 5 µg/mL | [5] |
| HepG2 | Liver Carcinoma | 0.005 | [7] |
Signaling Pathways
Lovastatin-induced apoptosis in cancer cells is a multifaceted process involving several signaling pathways. The primary mechanism involves the inhibition of the mevalonate pathway, leading to the depletion of essential downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These molecules are crucial for the post-translational modification (prenylation) of small GTPases such as Ras and Rho, which are key regulators of cell growth and survival.[8] Disruption of their function can trigger apoptosis.
Recent studies have also elucidated other mechanisms. In some cancer cell lines, lovastatin-induced apoptosis is mediated by the upregulation of cyclooxygenase-2 (COX-2) and subsequent activation of the peroxisome proliferator-activated receptor γ (PPARγ).[3][4] Furthermore, lovastatin has been shown to induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA (mtDNA) into the cytosol. This cytosolic mtDNA can activate the cGAS-STING pathway, ultimately promoting apoptosis.[9]
The intrinsic mitochondrial pathway of apoptosis is also a key player, characterized by the decreased mitochondrial membrane potential and the release of cytochrome c into the cytosol.[10][11] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3 and -7, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[10][12]
Caption: Lovastatin-induced apoptosis signaling pathways.
Experimental Workflow
A typical workflow for assessing lovastatin-induced apoptosis in cancer cell lines involves several key stages, from cell culture and treatment to the application of various apoptosis assays.
Caption: General experimental workflow for apoptosis assays.
Experimental Protocols
Cell Culture and Lovastatin Treatment
-
Cell Lines: A549, H358 (lung carcinoma), MDAMB-231, MDAMB-468 (breast cancer), or other cancer cell lines of interest.
-
Culture Medium: Use the recommended medium for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Lovastatin Preparation:
-
Lovastatin Lactone: Dissolve in DMSO to prepare a stock solution.
-
This compound: To prepare the active acid form, dissolve lovastatin (lactone) in ethanol, add 0.4 M NaOH, and incubate at 50°C for 2 hours. Neutralize the solution to pH 7.2 with HCl.[10] Store stock solutions at -20°C.
-
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or lactone. Include a vehicle control (e.g., DMSO or the neutralized ethanol/NaOH solution).
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis by treating cells with lovastatin for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caspase Activity Assay
This assay measures the activity of key apoptotic enzymes, such as caspase-3, -7, -8, and -9.
-
Materials:
-
Fluorometric or colorimetric caspase assay kit (specific for the caspase of interest, e.g., Caspase-3)
-
Cell lysis buffer
-
Fluorometer or spectrophotometer
-
-
Protocol:
-
Treat cells with lovastatin as described above.
-
Harvest cells and wash with PBS.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the caspase activity to the protein concentration.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels and cleavage of key apoptotic proteins.
-
Target Proteins:
-
PARP: Cleavage from ~116 kDa to ~89 kDa is a hallmark of apoptosis.
-
Caspase-3: Cleavage of pro-caspase-3 (~35 kDa) to its active form (~17/19 kDa).
-
Cytochrome c: Detection in the cytosolic fraction indicates mitochondrial outer membrane permeabilization.
-
Bcl-2 family proteins: Assess the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
-
Protocol:
-
Treat and harvest cells as previously described.
-
Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading.
-
References
- 1. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lovastatin induces apoptosis of ovarian cancer cells and synergizes with doxorubicin: potential therapeutic relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lovastatin lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. apexbt.com [apexbt.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Lovastatin-Induced Mitochondrial Oxidative Stress Leads to the Release of mtDNA to Promote Apoptosis by Activating cGAS-STING Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Caspase-7 is activated during lovastatin-induced apoptosis of the prostate cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assessment of Lovastatin Acid's Effects on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased inflammation, and impaired angiogenic potential. Statins, primarily known as HMG-CoA reductase inhibitors for lowering cholesterol, exert direct, lipid-independent ("pleiotropic") effects on the vascular endothelium.[1][2] Lovastatin, a widely studied statin, has been shown to improve endothelial function by modulating key signaling pathways.[3]
These protocols provide a comprehensive framework for studying the in vitro effects of lovastatin's active acid form on endothelial cell viability, NO production, angiogenesis, and the underlying molecular mechanisms. The primary focus is on two critical signaling cascades: the PI3K/Akt/eNOS pathway , which promotes cell survival and NO synthesis, and the HMG-CoA reductase/Rho pathway , which is involved in inflammation and cytoskeletal organization.[1][4]
Core Experimental Workflow
The following diagram outlines the general workflow for assessing the effects of lovastatin on endothelial cells in vitro.
Caption: General experimental workflow for in vitro analysis.
Key Signaling Pathways Modulated by Lovastatin
Lovastatin's effects on endothelial function are mediated through multiple signaling pathways. The diagrams below illustrate two of the most critical pathways.
Caption: Lovastatin activates the pro-survival PI3K/Akt/eNOS pathway.
Caption: Lovastatin inhibits the HMG-CoA/Rho signaling pathway.
Data Presentation: Summary of Lovastatin Effects
The following tables summarize quantitative data from published studies on the effects of lovastatin on endothelial cells.
Table 1: Effect of Lovastatin on eNOS and KLF2 Expression
| Parameter | Cell Type | Lovastatin Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| eNOS Expression | Human Saphenous Vein ECs | 10 µM | 3.6-fold increase | [5] |
| KLF2 Expression | iPSC-derived ECs | 1 µM | ~6-fold increase |[6] |
Table 2: Effect of Lovastatin on Endothelial Cell Function
| Function | Condition | Lovastatin Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Cell Viability | ox-LDL Induced Cytotoxicity | Not specified | Significant protection against cell injury | [1] |
| Angiogenesis | Co-culture with Melanoma | >6.25 µM | Complete inhibition of tubule formation | [7] |
| NO Bioavailability | Stimulated ECs | 1 µM | Increased NO/O₂⁻ ratio (from 7.51 to 6.56 vs. control) | [8] |
| Cell Migration | Brain Endothelial Cells | Not specified | Potent inhibition of T-cell transendothelial migration |[9] |
Experimental Protocols
1. Endothelial Cell Culture (HUVEC)
This protocol is adapted for Human Umbilical Vein Endothelial Cells (HUVECs), a common model for studying endothelial function.[10]
-
Materials:
-
Protocol:
-
Flask Coating: Coat T-75 flasks with a gelatin-based solution or fibronectin (150 μl/cm²) and incubate for at least 2 hours (or overnight for fibronectin) at 37°C. Aspirate excess solution before use.[12][13]
-
Thawing Cells: Quickly thaw the cryovial in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 5-10 mL of pre-warmed complete growth medium.[13]
-
Cell Plating: Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh medium. Seed cells onto the coated T-75 flask at a density of 5,000–10,000 cells/cm².[12]
-
Maintenance: Incubate at 37°C, 5% CO₂. Change the medium 24 hours after seeding and every 48 hours thereafter.[13]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, add Trypsin/EDTA, and incubate for 1-3 minutes until cells detach. Neutralize with trypsin neutralizer or complete medium and re-plate at the desired density. Use cells between passages 3 and 6 for experiments.[11]
-
2. This compound Preparation and Treatment
Lovastatin is typically supplied as an inactive lactone. It must be hydrolyzed to its active β-hydroxy acid form.
-
Preparation of Active Lovastatin:
-
Dissolve lovastatin in ethanol.
-
Add NaOH and incubate at 50°C for 2 hours to hydrolyze the lactone ring.
-
Neutralize the solution with HCl to pH ~7.2.
-
Bring to the final desired stock concentration with sterile water.
-
Sterilize through a 0.2 µm filter and store aliquots at -20°C.
-
-
Cell Treatment:
-
Plate endothelial cells in appropriate culture plates (e.g., 96-well for viability, 12-well for migration).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (medium with the same final concentration of ethanol/NaOH/HCl used for preparation).
-
Incubate for the desired time period (e.g., 24-72 hours), depending on the specific assay.
-
3. Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound for 24-72 hours.
-
Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[14]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
4. Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[15]
-
Materials:
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
-
Protocol:
-
Plate HUVECs and treat with lovastatin as described above.
-
After the treatment period (e.g., 24 hours), collect 50-100 µL of the cell culture supernatant from each well.[16]
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
In a new 96-well plate, mix the collected supernatant (or standard) with an equal volume of Griess Reagent.[17]
-
Incubate at room temperature for 15-30 minutes, protected from light.[16][18]
-
Measure the absorbance at 540-550 nm.[15]
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
5. Angiogenesis Assays
a. Cell Migration (Wound-Healing Assay)
This assay assesses the ability of a confluent cell monolayer to migrate and close a "wound."[19]
-
Materials:
-
12-well plates
-
Sterile 200 µL pipette tip
-
-
Protocol:
-
Seed HUVECs in 12-well plates and grow to 95-100% confluence.
-
Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.[19]
-
Gently wash twice with PBS to remove detached cells.
-
Replace with fresh medium containing this compound or vehicle control.
-
Capture images of the wound at time 0 and after a set period (e.g., 8-12 hours) using a phase-contrast microscope.[19]
-
Quantify the wound closure area using image analysis software (e.g., ImageJ).
-
b. Tube Formation Assay
This assay models the ability of endothelial cells to differentiate and form capillary-like structures.[20]
-
Materials:
-
Basement membrane extract (e.g., Matrigel®)
-
Pre-chilled 96-well plate and pipette tips
-
-
Protocol:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50-80 µL of the extract, ensuring no bubbles form.[11]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.[21]
-
Harvest HUVECs and resuspend them in medium containing the desired concentration of this compound.
-
Seed 1x10⁴ to 1.5x10⁴ cells onto the surface of the polymerized gel.
-
Incubate at 37°C for 4-18 hours.[21]
-
Visualize the formation of tube-like networks using a microscope and capture images.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using specialized software.
-
6. Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify the expression levels of key proteins involved in the signaling pathways.
-
Protocol Outline:
-
Cell Lysis: After treatment with lovastatin, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Key Targets: p-Akt, Total Akt, p-eNOS, Total eNOS, RhoA, KLF2, and a loading control (e.g., GAPDH or β-actin).
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically analyze the band intensities and normalize them to the loading control.
-
References
- 1. Lovastatin exerts protective effects on endothelial cells via upregulation of PTK2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statin - Wikipedia [en.wikipedia.org]
- 3. Lovastatin induces VSMC differentiation through inhibition of Rheb and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statins and the vascular endothelial inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of endothelial nitric oxide synthase by HMG CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lovastatin improves endothelial dysfunction and cellular crosstalk in LMNA-related dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of Lovastatin (Mevinolin) on an in vitro model of angiogenesis and its co-culture with malignant melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statin-stimulated nitric oxide release from endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lovastatin inhibits brain endothelial cell Rho-mediated lymphocyte migration and attenuates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial cell culture: protocol to obtain and cultivate human umbilical endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Nitric Oxide Griess Assay [bio-protocol.org]
- 17. Nitric Oxide (NO) Assay by Griess Reaction [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. 4.3. Endothelial Cell Migration Assay [bio-protocol.org]
- 20. ibidi.com [ibidi.com]
- 21. corning.com [corning.com]
Application Notes and Protocols for Investigating the Biological Activity of Lovastatin Acid Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lovastatin, a member of the statin family, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its active form, lovastatin acid, plays a crucial role in lowering cholesterol levels.[][3] Beyond its lipid-lowering effects, lovastatin exhibits a range of pleiotropic biological activities, including anti-inflammatory, anti-proliferative, and pro-apoptotic effects, making it a subject of intense research in various therapeutic areas, particularly oncology and cardiovascular disease.[4] These application notes provide detailed protocols for a suite of cell-based assays to investigate and quantify the biological activities of this compound. The assays described herein are fundamental tools for researchers in drug discovery and development to elucidate the mechanisms of action and potential therapeutic applications of lovastatin and related compounds.
Key Biological Activities and Corresponding Assays
The primary biological activities of this compound that can be investigated using cell-based assays include:
-
Inhibition of Cell Proliferation and Viability: Assessing the cytotoxic and cytostatic effects of lovastatin on cancer and other cell types.
-
Induction of Apoptosis: Quantifying the programmed cell death triggered by lovastatin.
-
Cell Cycle Arrest: Analyzing the effect of lovastatin on the progression of the cell cycle.
-
Anti-inflammatory Effects: Measuring the modulation of inflammatory pathways and mediator production.
This document provides standardized protocols for assays relevant to each of these biological activities.
Data Presentation: Quantitative Summary of this compound's Biological Activity
The following tables summarize quantitative data from various studies on the effects of lovastatin.
Table 1: Effects of Lovastatin on Cell Viability and Apoptosis
| Cell Line | Assay | Lovastatin Concentration | Incubation Time | Observed Effect | Reference |
| A549 (Lung Carcinoma) | WST-1 Assay | 1-40 µM | 48 h | Concentration-dependent decrease in viability with lovastatin lactone, but not this compound.[5] | [5] |
| H358 (Lung Carcinoma) | WST-1 Assay | 1-40 µM | 48 h | Concentration-dependent decrease in viability with lovastatin lactone, but not this compound.[5] | [5] |
| Human Melanoma Cells | MTS Assay | Not Specified | Not Specified | Cytotoxicity observed.[4] | [4] |
| A375 (Melanoma) | Annexin V Apoptosis Assay | Not Specified | Not Specified | Increased percentage of apoptotic cells.[4] | [4] |
| A375 (Melanoma) | Active Caspase 3 Assay | Not Specified | Not Specified | 50-fold increase in active caspase 3.[4] | [4] |
| HT29 (Colon Cancer) | Neutral Comet Assay | 20 µM | 72 h | 30% of cells were apoptotic.[6] | [6] |
| HT29 (Colon Cancer) | Neutral Comet Assay | 40 µM | 72 h | 42.6% of cells were apoptotic.[6] | [6] |
| HL-60 (Leukemia) | Trypan Blue Exclusion | 20 µM | 24 h | ~25% reduction in cell viability.[7] | [7] |
| HeLa (Cervical Cancer) | Not Specified | 160 µg/mL (IC50) | Not Specified | Significant dose-dependent cytotoxic effect.[8] | [8] |
Table 2: Effects of Lovastatin on Cell Cycle
| Cell Line | Assay | Lovastatin Concentration | Incubation Time | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | Flow Cytometry | 10 µM | 36 h | 85% of cells accumulated in the G1 phase.[9][10] | [9][10] |
| MDA-MB-231 (Breast Cancer) | Flow Cytometry | 10 µM | 36 h | 83-85% of cells accumulated in the G1 phase.[9][10] | [9][10] |
Table 3: Anti-inflammatory Effects of Lovastatin
| Cell Model | Assay | Lovastatin Concentration | Treatment Conditions | Observed Effect | Reference |
| RAW264.7 Macrophages | Nitric Oxide Production Assay | Not Specified | LPS-stimulated | Reduced nitric oxide production.[11] | [11] |
| RAW264.7 Macrophages | RT-PCR | Not Specified | LPS-stimulated | Reduced mRNA level of TNF-α.[11] | [11] |
| Rat Model of Uveoretinitis | Lymphocyte Proliferation Assay | 2 mg/kg (i.p.) | Daily for 14 days | Decreased lymphocyte proliferation.[12] | [12] |
| Rat Model of Uveoretinitis | ELISA | 2 mg/kg (i.p.) | Daily for 14 days | 87% inhibition of IFN-γ production.[12] | [12] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures and is suitable for assessing the effect of this compound on cell viability.[4][13]
Objective: To determine the dose-dependent effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.[13]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set to 100%).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on the principles of Annexin V binding to externalized phosphatidylserine during early apoptosis.[4]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of DNA content to determine the cell cycle distribution after this compound treatment.[9][14]
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound and a vehicle control for the desired duration.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its investigation.
Caption: this compound's mechanism of action via HMG-CoA reductase inhibition.
Caption: General workflow for investigating this compound's bioactivity.
Conclusion
The provided protocols and data offer a comprehensive framework for investigating the cellular effects of this compound. These assays are robust and can be adapted to various cell lines and research questions. By systematically applying these methods, researchers can gain valuable insights into the therapeutic potential of lovastatin and other HMG-CoA reductase inhibitors. It is important to note that the cellular response to lovastatin can be cell-type specific and may differ between the lactone and acid forms of the drug.[5] Therefore, careful experimental design and interpretation of results are crucial for advancing our understanding of this multifaceted compound.
References
- 1. What is the mechanism of Lovastatin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lovastatin-induced apoptosis in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. brieflands.com [brieflands.com]
- 7. Quantitative Proteomic Analysis Revealed Lovastatin-induced Perturbation of Cellular Pathways in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Synchronization of the cell cycle using lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Anti-inflammatory effect of lovastatin is mediated via the modulation of NF-κB and inhibition of HDAC1 and the PI3K/Akt/mTOR pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell cycle analysis by flow cytometry [bio-protocol.org]
Troubleshooting & Optimization
troubleshooting poor peak resolution in lovastatin acid HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of lovastatin acid, specifically focusing on poor peak resolution. The following questions and answers are designed to assist researchers, scientists, and drug development professionals in identifying and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution in this compound HPLC analysis?
Poor peak resolution in HPLC, characterized by peak tailing, fronting, or splitting, can arise from a variety of factors. These issues compromise the accuracy and reproducibility of quantification.[1][2] Key causes include:
-
Inappropriate Mobile Phase Composition: The pH and solvent composition of the mobile phase are critical for achieving optimal separation.[2][3]
-
Column Issues: A contaminated or degraded column, or an unsuitable column choice, can lead to peak distortion.[3]
-
Sample-Related Problems: Issues with sample preparation, such as insolubility or degradation, can affect peak shape.[4][5]
-
System and Instrumental Issues: Problems with the HPLC system, like leaks, temperature fluctuations, or incorrect flow rates, can impact resolution.[3]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.[1][4]
Common Causes and Solutions for Peak Tailing:
| Cause | Description | Recommended Solution |
| Secondary Silanol Interactions | Free silanol groups on the silica-based column packing can interact with the this compound, causing tailing.[2][6] This is particularly common with basic compounds. | Use an end-capped column to block these active sites.[2] Alternatively, adding a competing base like triethylamine to the mobile phase can reduce these interactions.[6] |
| Mobile Phase pH | If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[2] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds like lovastatin, a lower pH (e.g., around 2.5-3.0) is often beneficial.[7] |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion.[1][5] | Reduce the sample concentration or the injection volume.[1][5] |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1] | Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[4] |
Q3: My this compound peak is fronting. What does this indicate and how do I resolve it?
Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.[1][4]
Common Causes and Solutions for Peak Fronting:
| Cause | Description | Recommended Solution |
| Poor Sample Solubility | If the sample is not fully dissolved in the injection solvent, it can lead to an uneven band shape as it enters the column.[4][5] | Ensure the sample is completely dissolved. Ideally, the sample solvent should be the same as or weaker than the mobile phase.[7][8] |
| Concentration Overload | Injecting a highly concentrated sample can lead to fronting.[1] | Dilute the sample to a lower concentration.[5] |
| Column Collapse | Operating the column under harsh conditions, such as extreme pH or temperature, can cause the stationary phase to collapse.[4][5] | Operate the column within the manufacturer's recommended pH and temperature ranges. If collapse is suspected, the column will likely need to be replaced.[4] |
Q4: I am observing split peaks for this compound. What are the potential reasons and solutions?
Split peaks can be a sign of several issues, often related to the sample introduction or the column itself.[5][8]
Common Causes and Solutions for Split Peaks:
| Cause | Description | Recommended Solution |
| Injection Solvent Incompatibility | If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band.[8] | Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[7][8] |
| Clogged Frit or Column Void | A partially blocked inlet frit or a void at the head of the column can cause the sample to be distributed unevenly onto the stationary phase.[5][8] | Reverse flush the column to try and dislodge any blockage. If a void is present, the column may need to be replaced.[4] |
| Co-elution with an Impurity | The split peak may actually be two closely eluting compounds, such as lovastatin and one of its degradation products.[9] | Modify the mobile phase composition or gradient to improve the separation of the two components. Consider adjusting the pH or the organic solvent ratio. |
Experimental Protocols
Typical HPLC Method for Lovastatin Analysis
The following is a common starting point for an HPLC method for lovastatin. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size[10][11][12] |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water (e.g., 65:35 v/v)[10][13] |
| Flow Rate | 1.0 - 1.5 mL/min[10][13] |
| Column Temperature | 30 - 40 °C[7][10] |
| Detection Wavelength | 238 nm[10][14] |
| Injection Volume | 10 - 20 µL[12][15] |
Sample Preparation Protocol
Proper sample preparation is crucial to avoid issues like poor solubility and column contamination.
-
Standard Solution: Accurately weigh a known amount of lovastatin reference standard and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.[12]
-
Sample from Dosage Form: For tablets, grind the tablet to a fine powder. Extract a known amount of the powder with a suitable solvent, sonicate to ensure complete dissolution, and then filter through a 0.45 µm filter before injection.[10]
-
Filtration: Always filter samples and mobile phases through a 0.45 µm or smaller pore size filter to remove particulates that can clog the column and system.[8]
Impact of Key Parameters on Peak Resolution
The following table summarizes the effect of adjusting key HPLC parameters on peak resolution for this compound analysis.
| Parameter | Effect of Increase | Effect of Decrease | Considerations for this compound |
| Organic Solvent % (e.g., Acetonitrile) | Decreased retention time, potentially lower resolution. | Increased retention time, potentially higher resolution. | A balance is needed to achieve good separation from impurities within a reasonable run time. A common starting point is 65% acetonitrile.[10] |
| Mobile Phase pH | Can alter the ionization state of this compound and affect retention and peak shape. | Can alter the ionization state of this compound and affect retention and peak shape. | A pH of around 2.5-4 is often used to ensure lovastatin is in its non-ionized form, which promotes better retention and peak shape on a reversed-phase column.[7][9] |
| Column Temperature | Decreased mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. May also decrease retention time.[16][17] | Increased mobile phase viscosity, higher backpressure, and potentially broader peaks. May increase retention time.[16][17] | A slightly elevated temperature (e.g., 30-40°C) can improve peak shape and reproducibility.[7][10][16] However, excessive heat can degrade lovastatin.[12] |
| Flow Rate | Decreased retention time, potentially lower resolution, and increased backpressure. | Increased retention time, potentially higher resolution, and decreased backpressure. | A flow rate of 1.0-1.5 mL/min is typical. Slower flow rates can improve resolution but will lengthen the analysis time.[10][13] |
By systematically addressing these potential issues, researchers can effectively troubleshoot and improve poor peak resolution in their this compound HPLC analyses, leading to more accurate and reliable results.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromtech.com [chromtech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. youtube.com [youtube.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. akjournals.com [akjournals.com]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Conversion investigation for lovastatin and its derivatives by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjpbcs.com [rjpbcs.com]
- 13. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. avantorsciences.com [avantorsciences.com]
- 17. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Lovastatin Acid Production in Submerged Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of lovastatin acid in submerged fermentation using filamentous fungi, primarily Aspergillus terreus.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Lovastatin Production
-
Question: My fermentation is showing good biomass growth, but the lovastatin yield is negligible. What are the potential causes and solutions?
-
Answer: Low lovastatin production despite adequate fungal growth is a common issue. Here are several factors to investigate:
-
Suboptimal Fermentation Parameters: Lovastatin is a secondary metabolite, and its production is highly sensitive to environmental conditions. Ensure your parameters are within the optimal range.[1][2][3]
-
Inappropriate Carbon Source: The type and concentration of the carbon source are critical. While glucose supports growth, slowly metabolized carbon sources like lactose often lead to higher lovastatin titers.[1][4][5] High glucose concentrations can cause catabolite repression, inhibiting secondary metabolite production.[1][5]
-
Nitrogen Limitation: Lovastatin production is often favored under nitrogen-limiting conditions.[1][6] Complex nitrogen sources like soybean meal or yeast extract, in combination with a suitable C:N ratio, can enhance production.[1][5]
-
pH Fluctuation: The pH of the fermentation medium should be maintained within the optimal range of 5.8-6.3 for A. terreus.[1][7] Deviations can inhibit key enzymes in the lovastatin biosynthetic pathway.[8]
-
Inadequate Aeration: Sufficient dissolved oxygen (DO) is crucial for lovastatin biosynthesis. A DO level of around 40% air saturation is often recommended.[1] Poor oxygen transfer due to high viscosity from filamentous growth can be a limiting factor.[1]
-
2. Inconsistent Lovastatin Yields Between Batches
-
Question: I am observing significant variability in lovastatin production from one fermentation batch to another, even with seemingly identical conditions. What could be the cause?
-
Answer: Inconsistent yields often point to subtle variations in the experimental setup. Consider the following:
-
Inoculum Quality: The age and concentration of spores or hyphae used for inoculation can impact fermentation performance.[1] Using a consistent and standardized inoculum is critical. Spore age, in particular, has been shown to affect lovastatin titers.[1]
-
Media Preparation: Ensure thorough mixing and consistent sterilization of the fermentation medium. Incomplete dissolution or slight variations in component concentrations can affect the outcome.
-
Trace Element Availability: While required in small amounts, trace elements are essential cofactors for enzymes in the lovastatin pathway. Ensure their presence in the medium.
-
3. Formation of Undesired Byproducts
-
Question: My HPLC analysis shows the presence of significant peaks other than lovastatin, potentially indicating byproduct formation. How can I minimize this?
-
Answer: The production of related secondary metabolites is a common challenge. Here are some strategies:
-
Strain Improvement: Classical mutagenesis and screening can be employed to select for strains that have suppressed production of competing metabolites.[1]
-
Metabolic Engineering: Advanced techniques can be used to reroute precursor flow towards lovastatin biosynthesis. For example, eliminating the biosynthesis of competing metabolites like (+)-geodin by deleting the corresponding genes can significantly increase lovastatin yield.[9]
-
Precursor Feeding: While not directly addressing byproducts, feeding specific precursors at the right time can enhance the flux through the lovastatin pathway.
-
4. Poor Fungal Morphology (Pellet Formation)
-
Question: My A. terreus is growing in a filamentous form, leading to high viscosity and poor mixing. How can I encourage pellet formation, which is often associated with higher lovastatin yields?
-
Answer: Controlling fungal morphology is key to a successful fermentation.
-
Inoculum Concentration: The concentration of spores in the inoculum can influence whether the fungus grows as dispersed mycelia or as pellets.[10]
-
Media Composition: The presence of certain compounds, like carboxymethyl cellulose (CMC), can restrict filamentous growth and promote pellet formation.[8]
-
Agitation Speed: The shear stress created by agitation can influence pellet formation and size. Optimization of the agitation speed is often necessary.[11]
-
Data Presentation: Optimized Fermentation Parameters
The following tables summarize key quantitative data for optimizing lovastatin production.
Table 1: Optimal Physical Parameters for Lovastatin Production
| Parameter | Organism | Optimal Value | Reference |
| Temperature | Aspergillus terreus | 25-30°C | [2][3][8][12][13] |
| pH | Aspergillus terreus | 5.8-6.3 | [1][2][7][13] |
| Incubation Period | Aspergillus terreus | 144-192 hours (6-8 days) | [2][13][14] |
| Inoculum Size | Aspergillus terreus | 5% (v/v) | [2][13] |
| Inoculum Age | Aspergillus terreus | 30-144 hours (1.25-6 days) | [2][13] |
| Agitation Speed | Pleurotus ostreatus | 200 rpm | [11] |
Table 2: Media Composition for Enhanced Lovastatin Production
| Component | Organism | Concentration | Effect | Reference |
| Carbon Source | ||||
| Lactose | Aspergillus terreus | Varies | Slowly metabolized, promotes higher titers | [1][4] |
| Glucose | Aspergillus terreus | 20-45 g/L | Readily used for growth, high concentration can be inhibitory | [2][4][13] |
| Glycerol | Aspergillus terreus | Varies | Can improve production by 30% compared to glucose | [1] |
| Nitrogen Source | ||||
| Soybean Meal | Aspergillus terreus | Varies | High titers in N-limited conditions with lactose | [1] |
| Yeast Extract | Aspergillus terreus | Varies | High titers in N-limited conditions with lactose | [1] |
| Corn Steep Liquor | Aspergillus terreus | 2.5% | Effective nitrogen source | [7][13] |
| Glutamate/Histidine | Aspergillus terreus | Varies | Highest lovastatin biosynthesis among defined sources | [1][4] |
| C:N Ratio | Aspergillus terreus | 40 | Optimal for high productivity | [1] |
Experimental Protocols
1. Protocol for Submerged Fermentation of Aspergillus terreus
-
Inoculum Preparation:
-
Grow A. terreus on potato dextrose agar (PDA) slants at 28°C for 8 days.[4]
-
Prepare a spore suspension by washing the slant with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80).
-
Adjust the spore concentration to the desired level (e.g., 1 x 10^7 spores/mL) using a hemocytometer.[10]
-
-
Fermentation Medium:
-
Prepare the desired fermentation medium (refer to Table 2 for examples). A common basal medium might contain (g/L): a carbon source, a nitrogen source, K2HPO4 (1.0), KCl (0.05), MgSO4·7H2O (0.05), and trace elements.[7]
-
Adjust the initial pH of the medium to the optimal range (e.g., 6.0-6.3) using 1N HCl or NaOH.[7][13]
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.[7]
-
-
Fermentation:
-
Inoculate the sterilized medium with the prepared spore suspension (e.g., 5% v/v).[2]
-
Incubate the flasks in a rotary shaker incubator at the optimal temperature (e.g., 28-30°C) and agitation speed (e.g., 200 rpm).[1][2][7]
-
Run the fermentation for the desired duration (e.g., 144-192 hours), collecting samples periodically for analysis.[13][14]
-
2. Protocol for Lovastatin Extraction and Quantification
-
Extraction:
-
At the end of the fermentation, acidify the fermentation broth to pH 3.0 with 1N HCl.[14]
-
Extract the lovastatin from the broth and mycelium using an equal volume of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).[15][16]
-
Separate the organic phase containing lovastatin from the aqueous phase and biomass by centrifugation or filtration.[17]
-
-
Lactonization (Optional but Recommended for Quantification):
-
Lovastatin exists in both the active hydroxy acid form and the lactone form in the fermentation broth. For accurate quantification of total lovastatin, it is often necessary to convert the hydroxy acid form to the lactone form.
-
This can be achieved by treating the extract with an acid, such as trifluoroacetic acid.[17]
-
-
Quantification by HPLC:
-
Analyze the extracted and lactonized sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
A common method utilizes a C18 reverse-phase column.[18][19]
-
The mobile phase is typically a mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 7).[18][19]
-
Detection is performed at a wavelength of 238 nm.[18]
-
Quantify the lovastatin concentration by comparing the peak area to a standard curve prepared with known concentrations of a lovastatin standard.
-
Visualizations
Caption: Simplified biosynthetic pathway of lovastatin in Aspergillus terreus.
Caption: General experimental workflow for optimizing lovastatin production.
Caption: Logical relationship diagram for troubleshooting low lovastatin yield.
References
- 1. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Optimization of Lovastatin production under sub-merged fermentation and its effect on cholesterol blood level in rats | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 4. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. Lovastatin production: From molecular basis to industrial process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. Exploitation of Aspergillus terreus for the Production of Natural Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increasing Lovastatin Production by Re-routing the Precursors Flow of Aspergillus terreus via Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Response surface methodology for optimization of production of lovastatin by solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of submerged fermentation conditions for lovastatin production by the culinary-medicinal oyster mushroom, Pleurotus ostreatus (Higher Basidiomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijcrt.org [ijcrt.org]
- 15. Optimization of lovastatin production from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction and Purification of Lovastatin from the Edible Mushroom Laetiporus sulphureus and its Antioxidant Activity [ejbo.journals.ekb.eg]
- 17. thaiscience.info [thaiscience.info]
- 18. A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
minimizing the degradation of lovastatin acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of lovastatin acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is the inherent chemical instability of its β-hydroxy acid structure, which can readily undergo lactonization to form the inactive lovastatin lactone, especially under acidic conditions.[1][2] Conversely, under alkaline conditions, the lactone form rapidly and completely hydrolyzes to the acid form.[1][2] Exposure to high temperatures, and certain solvents can also contribute to degradation.[3][4]
Q2: How does pH affect the stability of lovastatin and this compound?
A2: The stability of both lovastatin and its active acid form is highly pH-dependent. Lovastatin (lactone) undergoes hydrolysis to this compound under neutral and basic conditions, with the reaction being instantaneous in alkaline media.[1][3] this compound is more stable in neutral to slightly alkaline conditions but can revert to the lactone form under acidic conditions.[1] Strong acidic conditions can also lead to the formation of other degradation products.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term storage, it is recommended to keep aqueous solutions of this compound at 4°C.[5] For long-term storage, solutions should be stored at -20°C or -80°C to minimize degradation.[6][7][8][9] Stock solutions prepared in organic solvents like DMSO or ethanol can be stored at -20°C for up to two months.[7][9] It is advisable to prepare fresh working solutions daily and avoid repeated freeze-thaw cycles.[6][8]
Q4: Can I use plasma samples that have been stored for an extended period?
A4: Stored plasma samples can be used, provided they have been kept at -70°C. Studies have shown that lovastatin and this compound are stable in plasma for up to 4 months at this temperature. However, it is crucial to minimize the time plasma samples spend at room temperature during processing to prevent enzymatic and chemical degradation.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | 1. Lactonization: Conversion of this compound back to the lactone form due to acidic pH during extraction or analysis. 2. Degradation: Exposure to high temperatures or inappropriate solvents. 3. Adsorption: The analyte may adsorb to glass or plastic surfaces. | 1. Maintain a neutral or slightly alkaline pH (around 7.4) during sample preparation and extraction.[1][11] Use a buffered mobile phase for HPLC analysis. 2. Perform all sample preparation steps on ice or at reduced temperatures. Avoid prolonged exposure to heat. 3. Use silanized glassware or polypropylene tubes to minimize adsorption. |
| High variability in results | 1. Inconsistent hydrolysis: Incomplete or variable conversion of lovastatin lactone to this compound if the lactone form is the starting material. 2. Sample instability: Degradation of this compound in prepared samples before analysis. 3. Matrix effects: Interference from components in the sample matrix (e.g., plasma). | 1. Ensure complete hydrolysis by using a standardized protocol with controlled temperature, pH, and incubation time.[2] 2. Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at 4°C for a short period or freeze at -20°C or -80°C.[5][6][8] 3. Employ a robust sample clean-up method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[12] Use an internal standard to correct for variability.[13] |
| Presence of unexpected peaks in chromatogram | 1. Degradation products: Formation of isomers or other degradation products due to exposure to harsh conditions (e.g., strong acids, bases, or oxidizing agents).[1][14][15] 2. Contamination: Introduction of contaminants from solvents, reagents, or equipment. | 1. Review the sample preparation workflow to identify and eliminate steps involving extreme pH, high temperatures, or oxidizing agents. Use a stability-indicating analytical method.[14] 2. Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. |
Quantitative Data Summary
Table 1: Stability of Lovastatin Under Different pH Conditions
| Medium | Condition | Stability/Degradation Outcome | Reference |
| Alkaline (pH 12.5) | Room Temperature | Instantaneous and complete hydrolysis of lactone to acid. The acid form is very stable at this pH. | [1] |
| Neutral (Phosphate Buffer pH 7.4) | - | Hydrolysis of lactone to acid occurs. | [1] |
| Acidic (0.06 M HCl, 0.1 M HCl) | - | Partial conversion of the acid form back to the lactone form. Formation of other degradation products. | [1] |
| Strong Base (0.02N - 0.05N NaOH) | - | Complete degradation of lovastatin. | [15] |
| Acid (Forced Degradation) | - | Approximately 22.7% degradation, with this compound being a major degradant. | [15] |
| Oxidation (Peroxide) | - | Approximately 3.7% degradation, with this compound being a major degradant. | [15] |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Reference |
| Stock Solution | DMSO or Ethanol | -20°C | Up to 2 months | [7][9] |
| Stock Solution | - | -80°C | Up to 6 months | [6][8] |
| Aqueous Solution | Aqueous Buffer | Not Recommended | More than one day | [16] |
| Plasma Samples | - | -70°C | Up to 4 months | |
| Reconstituted Sample (Autosampler) | - | 4°C | 12 hours | [5] |
Experimental Protocols
Protocol 1: Conversion of Lovastatin Lactone to this compound
This protocol is adapted for the controlled hydrolysis of the lovastatin lactone to its active hydroxy acid form.
-
Preparation of Lovastatin Stock Solution: Dissolve lovastatin lactone in a 1:1 (v/v) mixture of Milli-Q water and acetonitrile.
-
Preparation of Alkaline Solution: Prepare a 0.1 N NaOH solution in a 1:1 (v/v) mixture of acetonitrile and water.
-
Hydrolysis Reaction: Mix the lovastatin stock solution with the alkaline solution in a 1:1 (v/v) ratio.
-
Incubation: Incubate the mixture at 45°C for 1 hour to ensure complete conversion.[2]
-
Neutralization (Optional, depending on subsequent steps): Neutralize the solution with an appropriate acid if required for the analytical method.
-
Analysis: The resulting solution contains lovastatin in its hydroxy acid form and is ready for dilution and analysis.
Protocol 2: Sample Preparation from Plasma using Liquid-Liquid Extraction (LLE)
This protocol describes a general procedure for extracting lovastatin and this compound from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: Spike a known volume of plasma (e.g., 300 µL) with an internal standard (e.g., Atorvastatin or Simvastatin).[13]
-
Protein Precipitation (Optional but recommended): Add a protein precipitating agent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Extraction: To the plasma sample (or supernatant after protein precipitation), add an extraction solvent such as a mixture of dichloromethane and diethyl ether (2:3 v/v).
-
Mixing: Vortex the mixture thoroughly for a few minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase or a mixture of methanol and water (50:50, v/v) for analysis by LC-MS/MS or HPLC.[13]
Visualizations
Caption: Workflow for the hydrolysis of lovastatin lactone.
Caption: Workflow for plasma sample preparation using LLE.
Caption: Interconversion and degradation of lovastatin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lovastatin | 75330-75-5 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lovastatin CAS#: 75330-75-5 [m.chemicalbook.com]
- 10. Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lovastatin release from polycaprolactone coated β-tricalcium phosphate: Effects of pH, concentration and drug - polymer interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. rjpbcs.com [rjpbcs.com]
- 15. emergingstandards.usp.org [emergingstandards.usp.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Refinement of Lovastatin Acid Purification from Monascus purpureus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of lovastatin acid from Monascus purpureus.
Frequently Asked Questions (FAQs)
Q1: What are the common initial steps for extracting lovastatin from Monascus purpureus fermentation broth?
A1: The initial extraction typically involves separating the fungal mycelium from the culture broth. Lovastatin is present in both the mycelium and the filtrate.[1] Therefore, an "in toto" extraction, which uses the entire culture, is often recommended to maximize yield.[1][2] Key steps include:
-
Acidification: The culture is acidified to a pH of around 3.0 using acids like ortho-phosphoric acid to convert lovastatin to its acidic form, which is more soluble in organic solvents.[1]
-
Solvent Extraction: An organic solvent, commonly ethyl acetate or chloroform, is added to the acidified culture.[1][3] The mixture is agitated for several hours to ensure efficient extraction of lovastatin.[1]
-
Separation: The organic phase containing lovastatin is then separated from the aqueous phase and cell debris by centrifugation or sedimentation.[2]
Q2: Why is lactonization of the lovastatin extract necessary?
A2: Lovastatin exists in two forms in the fermentation broth: the biologically active open hydroxy acid form and the lactone form.[1][4] For accurate quantification by HPLC and for many pharmaceutical applications, it is essential to convert the hydroxy acid form to the more stable lactone form.[1] This is typically achieved by treating the extract with a dehydrating agent, such as 1% trifluoroacetic acid.[2][5]
Q3: What are the primary methods for purifying crude lovastatin extract?
A3: The most common and effective method for purifying crude lovastatin extract is column chromatography.[6] Adsorption chromatography using silica gel (60-120 mesh size) as the stationary phase is widely used due to its high purity yields and ease of operation.[2][6] Neutral alumina columns have also been shown to be effective.[7]
Q4: How can I crystallize the purified lovastatin?
A4: Crystallization is a crucial final step to obtain high-purity lovastatin. After pooling the lovastatin-containing fractions from chromatography and concentrating them, a suitable solvent or solvent mixture is added.[2] The solution is then kept at a low temperature (e.g., 4°C) for an extended period (up to a month) to allow for the formation of crystals.[2] Common crystallization solvents include acetonitrile, isobutyl acetate, ethanol, and mixtures of ethanol-water or methanol-water.[2][4]
Troubleshooting Guides
Issue 1: Low Yield of Crude Lovastatin After Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis | Lovastatin is present within the fungal mycelium.[1] Pre-treating the in toto culture with ultrasonication can rupture the mycelia and significantly improve the extraction yield.[1][2] |
| Suboptimal pH for extraction | The conversion of lovastatin to its acid form is pH-dependent. Ensure the pH of the culture is adjusted to 3.0 before adding the organic solvent.[1] |
| Inefficient solvent extraction | The choice of solvent and extraction conditions are critical. Ethyl acetate is a commonly used and effective solvent.[1][3] Ensure adequate agitation (e.g., 180 rpm) for a sufficient duration (e.g., 2 hours) at a suitable temperature (e.g., 35°C).[1][2] |
| Loss during phase separation | Incomplete separation of the organic and aqueous phases can lead to significant product loss. Cold centrifugation (e.g., 3000 x g) can improve the separation of the solvent layer.[2] |
Issue 2: Poor Purity of Lovastatin After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Improper mobile phase composition | The polarity of the mobile phase is critical for separating lovastatin from impurities. A gradient elution is often effective. For silica gel chromatography, elution can be started with a non-polar solvent like benzene and gradually increased in polarity with a solvent like acetonitrile.[2][6] A common effective ratio is benzene:acetonitrile (95:5).[2] |
| Column overloading | Loading too much crude extract onto the column can lead to poor separation. The crude extract can be adsorbed onto silica gel to create a dried slurry before loading it onto the column.[2] |
| Co-elution of impurities | Monascus purpureus produces other secondary metabolites that may have similar polarities to lovastatin.[1] Monitor the fractions using Thin Layer Chromatography (TLC) to identify and pool only the purest lovastatin-containing fractions.[5][6] |
Issue 3: Difficulty in Crystallizing Purified Lovastatin
| Possible Cause | Troubleshooting Step | | Presence of impurities | Impurities can inhibit crystal formation. The presence of dimer impurities, which can co-crystallize with lovastatin, is a known issue.[4] Treatment with mild bases can selectively hydrolyze these dimers.[4] | | Incorrect solvent choice | The choice of solvent significantly influences crystal habit (shape and size).[8][9] Needle-like crystals, which can be problematic for downstream processing, are common.[8][9] Experiment with different solvents like ethyl acetate or the addition of non-size-matched polymers (e.g., poly(propylene glycol)) to improve crystal morphology.[8][9] | | Suboptimal crystallization conditions | Ensure the lovastatin solution is sufficiently concentrated before attempting crystallization. Allow adequate time at low temperatures for crystal growth.[2] Premature addition of anti-solvents like water can lead to precipitation instead of crystallization.[4] |
Experimental Protocols
Protocol 1: Extraction and Lactonization of Lovastatin
-
Take one liter of the Monascus purpureus fermented medium (in toto culture).[2]
-
Adjust the pH of the culture to 3.0 using 2 N ortho-phosphoric acid.[1]
-
Add an equal volume of ethyl acetate and shake at 180 rpm for 2 hours at 35°C.[1][2]
-
Separate the ethyl acetate layer by centrifugation at 3000 x g.[2]
-
Concentrate the extract under reduced pressure.
-
For lactonization, add 1% trifluoroacetic acid to the extract and incubate for 10 minutes.[2][5]
-
Dry the lactonized extract under reduced pressure.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a slurry of the dried crude lovastatin extract with silica gel (60-120 mesh) and dry it completely.[2]
-
Pack a glass column (e.g., 60 x 3.5 cm) with silica gel in benzene.[2]
-
Load the dried slurry of the crude extract onto the top of the column.[2]
-
Elute the column with a mobile phase gradient, starting with 100% benzene and gradually increasing the proportion of acetonitrile. A common effective mobile phase is a mixture of benzene and acetonitrile (95:5).[2]
-
Collect fractions (e.g., 500 ml each) and monitor for the presence of lovastatin using TLC.[2][6]
-
Pool the fractions containing pure lovastatin.
Protocol 3: Crystallization of Lovastatin
-
Concentrate the pooled, purified lovastatin fractions under vacuum to a viscous mass.[2]
-
Add acetonitrile dropwise until the mass is fully solubilized.[2]
-
Store the solution at 4°C for up to one month to allow for the formation of crystals.[2]
-
After crystal formation, wash the crystals with a cold, non-polar solvent like n-hexane to remove any remaining impurities.[1]
-
Dry the pure crystals in a desiccator.[1]
Quantitative Data Summary
| Purification Step | Parameter | Value | Reference |
| Extraction | Initial Lovastatin Yield (in toto culture) | 737 mg/L | [1][2] |
| Lovastatin Yield (from culture filtrate only) | 0.107 mg/L | [1] | |
| Chromatography | Stationary Phase | Silica Gel (60-120 mesh) | [2][7] |
| Mobile Phase | Benzene:Acetonitrile (95:5) | [2] | |
| Purity after Chromatography | 96.44% | [1][2] | |
| Recovery Yield | 46.81% | [1][2] | |
| Final Pure Lovastatin Yield | 345 mg/L | [1][2] | |
| Alternative Chromatography | Stationary Phase | Neutral Alumina | [7] |
| Recovery Yield | 87.2 ± 0.21% | [7] |
Visual Experimental Workflows
Caption: Overall workflow for the purification of lovastatin from M. purpureus.
Caption: Troubleshooting decision tree for low crude lovastatin yield.
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. EP1265884A4 - A process for purifying lovastatin and simvastatin with reduced levels of dimeric impurities - Google Patents [patents.google.com]
- 5. Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
addressing matrix effects in LC-MS/MS analysis of lovastatin acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of lovastatin acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][2][3] This interference can compromise the accuracy, sensitivity, and reproducibility of the quantitative analysis.[1][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The most common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix sample that has been extracted first and then spiked with this compound at the same concentration.[4] A significant difference between the two responses indicates the presence of ion suppression or enhancement.[4]
Q3: What is a typical quantitative measure for matrix effect?
A3: The matrix effect is often quantified as a Matrix Factor (MF). The MF is calculated as the ratio of the peak response of an analyte spiked into an extracted blank matrix to the peak response of the analyte in a pure solvent. An MF of 1 indicates no matrix effect, an MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement.[5] For regulatory compliance, the impact of the matrix should be minimal, with accuracy for quality control samples prepared in different lots of matrix falling within ±15%.[6][7]
Troubleshooting Guides
Issue 1: I'm observing low signal intensity or poor sensitivity for this compound.
This could be due to ion suppression, a common matrix effect.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]
-
Protein Precipitation (PPT): A simple and common technique. Acetonitrile is frequently used to precipitate plasma proteins.[8]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner sample than PPT. A method for lovastatin and its acid metabolite used a liquid-liquid extraction.[9]
-
Solid-Phase Extraction (SPE): Offers more selective extraction and can significantly reduce matrix components.[1] A study on lovastatin in human plasma utilized SPE for sample cleanup.[5]
-
-
Improve Chromatographic Separation: If interfering compounds co-elute with this compound, they can cause ion suppression.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components introduced into the MS system.[2][4] This is a viable option if the resulting concentration of this compound is still well above the lower limit of quantitation (LLOQ).[4]
Issue 2: My results show high variability and poor reproducibility between samples.
This can be a result of inconsistent matrix effects across different sample lots.
Troubleshooting Steps:
-
Incorporate a Suitable Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations.[1]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS for lovastatin (e.g., lovastatin-d3) is chemically identical and will behave almost identically during extraction, chromatography, and ionization.[2][5]
-
Structural Analog: If a SIL-IS is unavailable, a structural analog can be used. For instance, simvastatin has been used as an internal standard for lovastatin analysis.[9][11][12]
-
-
Use Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help compensate for matrix effects.[1] This ensures that the calibrators and the unknown samples are affected in a similar way by the matrix.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Blank Matrix Extract: Process a blank plasma sample (or the matrix of interest) using your established extraction procedure (e.g., Protein Precipitation).
-
Prepare Neat Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., corresponding to a mid-range QC).
-
Prepare Post-Spiked Sample: Spike the blank matrix extract from step 1 with the this compound standard to achieve the same final concentration as the neat solution.
-
Analysis: Inject both the neat standard solution (Set A) and the post-spiked sample (Set B) into the LC-MS/MS system and record the peak areas.
-
Calculation: Calculate the Matrix Factor (MF) as follows:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
A result close to 1.0 indicates a negligible matrix effect. A result < 1.0 indicates ion suppression, while a result > 1.0 indicates ion enhancement.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquot: To 200 µL of a plasma sample, add 20 µL of the internal standard solution.[8]
-
Precipitation: Add 1 mL of acetonitrile, then vortex for 30 seconds.[8]
-
Centrifugation: Centrifuge the mixture at 17,110 x g for 10 minutes at 4°C.[8]
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[8]
-
Reconstitution: Reconstitute the dried residue with 120 µL of the mobile phase or an appropriate reconstitution solvent.[8]
-
Final Centrifugation: Centrifuge again (e.g., 17,110 x g for 10 min at 4°C) to pellet any remaining particulates.[8]
-
Injection: Inject the supernatant into the LC-MS/MS system.[8]
Quantitative Data Summary
Table 1: Recovery and Matrix Effect Data for Lovastatin and this compound in Human Plasma
| Analyte | Nominal Conc. (nM) | Recovery (%) | Matrix Effect (%) | Reference |
| This compound | 1.00 | 94.49 | 97.48 | [8] |
| 3.00 | 93.83 | 95.98 | [8] | |
| 30.00 | 93.67 | 99.90 | [8] | |
| 800.00 | 97.38 | 97.08 | [8] | |
| Lovastatin | 0.10 | 95.56 | 95.33 | [8] |
| 0.30 | 103.47 | 95.75 | [8] | |
| 3.00 | 97.52 | 98.22 | [8] | |
| 80.00 | 90.25 | 97.67 | [8] |
Note: Matrix effect in this table was calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix, expressed as a percentage.
Table 2: Performance of an LC-MS/MS Method for Lovastatin in Rat Plasma
| Parameter | Lovastatin | This compound | Reference |
| Average Extraction Recovery | 90.1% | 91.9% | [9] |
| Matrix Effect Range | 85% - 115% | 85% - 115% | [9] |
| Intra-day Precision (RSD%) | < 12.87% | < 12.87% | [9] |
| Inter-day Precision (RSD%) | < 12.87% | < 12.87% | [9] |
| Accuracy (RE%) | < 5.22% | < 5.22% | [9] |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Protein precipitation workflow for plasma samples.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of lovastatin and its metabolite this compound in rat plasma using UPLC-MS/MS with positive/negative ion-switching electrospray ionization: Application to a pharmacokinetic study of lovastatin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 11. Assay of lovastatin containing dietary supplement by LC-MS/ MS under MRM condition [iris.unical.it]
- 12. akjournals.com [akjournals.com]
Technical Support Center: Optimization of Lactonization for Lovastatin Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of the lactonization of lovastatin acid for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for converting lovastatin hydroxy acid to its lactone form for analysis? A1: Lovastatin is often analyzed in its lactone form for several reasons. The lactone form can be more stable under certain chromatographic conditions, and many established analytical methods are validated for the lactone. Converting the acid to the lactone ensures that the total amount of lovastatin present is quantified as a single, well-defined peak, simplifying analysis and preventing inaccuracies that could arise from the equilibrium between the two forms during the analytical run.
Q2: What is the fundamental principle of the lactonization reaction for this compound? A2: The lactonization of lovastatin's β-hydroxy acid is an intramolecular esterification. It is an equilibrium reaction where the hydroxy acid form cyclizes to the lactone form by eliminating a molecule of water.[1] This equilibrium is highly dependent on pH, temperature, and the presence of catalysts or dehydrating agents.
Q3: How does pH affect the equilibrium between this compound and its lactone? A3: The pH of the solution is a critical factor. The lactone form is most stable in mildly acidic conditions, around pH 4.5.[2] As the pH increases and becomes neutral or alkaline (pH ≥ 7), the equilibrium shifts significantly toward the open-ring hydroxy acid form.[2] Conversely, acidic conditions drive the equilibrium toward the lactone form. At a pH of approximately 4.98, the concentrations of both the acid and lactone forms are equal.[3]
Q4: Can the solvent used in sample preparation affect the integrity of the lovastatin molecule? A4: Yes. Using methanol in combination with acidic conditions can lead to the formation of the methyl ester of this compound as a side product.[4][5] This creates an additional peak in the chromatogram and leads to an underestimation of the total lovastatin content. It is advisable to avoid using methanol as a solvent during extraction or sample preparation under acidic conditions to prevent this transformation.[6]
Lactonization & Analysis Troubleshooting Guide
This guide addresses specific issues that may be encountered during the lactonization of this compound and its subsequent HPLC analysis.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Lactonization Yield (small lactone peak, large residual acid peak in HPLC) | 1. Incomplete Reaction: The reaction has not reached equilibrium, or the equilibrium is unfavorable. 2. Water Presence: As a byproduct, water can push the equilibrium back towards the hydroxy acid form.[1] 3. Incorrect pH: The pH is not sufficiently acidic to favor the lactone form. | 1. Increase Reaction Time/Temperature: Extend the reaction time or moderately increase the temperature, monitoring for degradation. 2. Use a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate or sodium sulfate to the reaction mixture to remove water as it forms.[1] This can reduce reaction times from 5-7 hours to 2-4 hours.[1] 3. Ensure Acidic Conditions: Use a catalyst like 1% trifluoroacetic acid to ensure the pH is low enough to drive the reaction.[7][8] |
| Appearance of Unexpected Peaks in HPLC Chromatogram | 1. Heterodimer Formation: An extra peak, often a dimer, can form from the esterification between a lactone molecule and a hydroxy acid molecule, especially with prolonged reaction times.[1] 2. Methyl Ester Formation: If using methanol-based solvents under acidic conditions for sample prep, a peak corresponding to the methyl ester of this compound may appear.[4][5] 3. Degradation: Lovastatin is unstable in strongly basic conditions, which can cause nearly complete degradation.[9] It is also susceptible to degradation under other stress conditions like strong acid or oxidation.[9] | 1. Optimize Reaction Time: Reduce the reaction time. Using a dehydrating agent can help achieve completion faster, minimizing side reactions.[1] 2. Change Solvent System: For sample preparation and HPLC mobile phase, use acetonitrile instead of methanol in your aqueous organic mixtures, especially when the mobile phase is acidic.[6] 3. Control pH: Avoid exposure to strongly basic (or acidic) conditions. Maintain samples in a mildly acidic buffer (e.g., pH 4.5) for maximum stability.[2] |
| Poor HPLC Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is too close to the pKa of the analyte, causing inconsistent ionization. 3. Column Degradation: The stationary phase of the column is deteriorating. | 1. Dilute Sample: Dilute the sample and re-inject. 2. Adjust Mobile Phase pH: For consistent results, ensure the mobile phase pH is at least 2 units away from the analyte's pKa. A pH of 3.0 is often effective for separating lovastatin forms.[6] 3. Use a Guard Column/New Column: Flush the column, or replace it if performance does not improve. |
| Shifting HPLC Retention Times | 1. Inadequate Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection. 2. Fluctuating Temperature: The column temperature is not stable. 3. Mobile Phase Composition Change: The mobile phase composition is inconsistent (e.g., solvent evaporation). | 1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient duration (e.g., 10-15 column volumes) until a stable baseline is achieved. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 25°C or 30°C).[9][10] 3. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped. |
Data Summary Tables
Table 1: Recommended Conditions for Lactonization of this compound
| Parameter | Condition | Rationale / Notes | Source(s) |
|---|---|---|---|
| Method 1: Acid Catalysis | Treat sample extract with 1% Trifluoroacetic Acid (TFA) | Simple and effective method for ensuring acidic environment. | [7][8] |
| Method 2: Dehydration | Toluene or other non-polar solvent, nitrogen sweep, add anhydrous MgSO₄ | Removes water to drive equilibrium toward the lactone. Avoids strong acid catalysts. Reaction time is typically 2-4 hours. | [1] |
| Optimal pH for Stability | ~4.5 | The lactone form exhibits maximum stability at this pH. |[2] |
Table 2: Optimized HPLC Parameters for Lovastatin Analysis
| Parameter | Recommended Setting | Rationale / Notes | Source(s) |
|---|---|---|---|
| Column | C18 or C8 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation for lovastatin and related compounds. | [4][5][10] |
| Mobile Phase | Acetonitrile : Water (acidified) | Common and effective solvent system. | [4][10][11] |
| - Acetonitrile:Water (77:23, v/v) with pH adjusted to 3.0 | Isocratic method providing good resolution of lactone, acid, and methyl ester forms. | [4][5][6] | |
| - Acetonitrile:0.1% Phosphoric Acid (65:35, v/v) | Common isocratic method used in pharmacopeial analysis. | [10] | |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for analytical HPLC. | [9][10] |
| Column Temperature | 25 - 30 °C | Ensures reproducible retention times. | [9][10] |
| Detection Wavelength | 238 nm or 240 nm | Wavelength of maximum absorbance for lovastatin. | [9][11] |
| Injection Volume | 10 - 20 µL | Standard injection volume. |[8][11] |
Experimental Protocols
Protocol 1: Lactonization of this compound
This protocol is designed for the conversion of lovastatin hydroxy acid in an extracted sample to its lactone form prior to HPLC analysis.
-
Sample Preparation: Start with a dried extract of the sample containing this compound, dissolved in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).
-
Acidification: To the dissolved extract, add 1% trifluoroacetic acid (TFA) in a 1:1 volume ratio (e.g., to 1 mL of extract, add 1 mL of 1% TFA).[8]
-
Incubation: Vortex the mixture thoroughly and incubate at room temperature for 10-15 minutes to allow for the conversion to the lactone form.[8]
-
Drying: Evaporate the solvent completely under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in the HPLC mobile phase (e.g., Acetonitrile:Water mixture) to a known final concentration.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Protocol 2: HPLC Analysis of Lovastatin
This protocol provides a validated isocratic method for the quantification of lovastatin lactone.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and Water (77:23, v/v). Adjust the pH of the water component to 3.0 with phosphoric acid before mixing with acetonitrile. Degas the final mixture by sonication or vacuum filtration.[6]
-
Chromatographic Conditions:
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of lovastatin lactone reference standard in the mobile phase. Create a series of calibration standards (e.g., 5-100 µg/mL) by diluting the stock solution.
-
Sample Analysis: Inject 20 µL of the filtered, lactonized sample (from Protocol 1) and the calibration standards.
-
Quantification: Identify the lovastatin lactone peak by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the curve to calculate the concentration of lovastatin in the sample.
Visualizations
Caption: pH-dependent equilibrium between lovastatin hydroxy acid and lactone forms.
Caption: Experimental workflow for lovastatin lactonization and analysis.
Caption: Troubleshooting decision tree for common lactonization issues.
References
- 1. US6649775B2 - Process of lactonization in the preparation of statins - Google Patents [patents.google.com]
- 2. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conversion investigation for lovastatin and its derivatives by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the Analysis of Lovastatin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 10. academic.oup.com [academic.oup.com]
- 11. ingentaconnect.com [ingentaconnect.com]
Technical Support Center: Strategies to Prevent Oxidative Degradation of Lovastatin Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lovastatin acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the oxidative degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading even when stored in the dark. What could be the cause?
A1: While light can accelerate degradation, this compound is also susceptible to oxidation in the presence of oxygen and certain metal ions.[1] The presence of dissolved oxygen in your solvent or trace metal impurities can catalyze oxidative degradation pathways. Ensure you are using deoxygenated solvents and high-purity reagents. Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q2: What are the primary degradation products I should look for when analyzing this compound stability?
A2: Under oxidative stress, particularly from peroxides, the β-hydroxy acid form of lovastatin is a major degradant.[2] Other potential degradation products can result from the oxidation of the dihydroxy heptanoic or heptanoic acid side chain.[3] It is also important to monitor for the lactone form of lovastatin, as the equilibrium between the acid and lactone can be influenced by pH and temperature.
Q3: Can I use common antioxidants to stabilize my this compound solutions?
A3: Yes, antioxidants have been shown to be effective in stabilizing lovastatin. For the solid lactone form, natural antioxidants such as caffeic acid, rutin, gallic acid, and quercetin have demonstrated significant stabilizing effects against oxidation.[1] While specific quantitative data for this compound in solution is limited, these antioxidants are a good starting point for your experiments. Synthetic antioxidants like butylated hydroxyanisole (BHA) have also been found to stabilize statins.
Q4: What is the optimal pH range to maintain the stability of this compound in aqueous solutions?
A4: this compound's stability is pH-dependent. While it is the active form, it is susceptible to both acid- and base-catalyzed hydrolysis, which can lead to the formation of the lactone and other degradation products. A slightly acidic to neutral pH is generally recommended to minimize hydrolysis. However, the optimal pH for preventing oxidative degradation may need to be determined empirically in your specific experimental system.
Q5: Are there any formulation strategies that can enhance the stability of this compound?
A5: Yes, formulation approaches can significantly improve stability. For solid dosage forms, techniques like preparing liquid-solid compacts can enhance dissolution and potentially protect the drug from degradation. For solutions, the inclusion of appropriate antioxidants and chelating agents (to sequester metal ions) is a common strategy. The choice of excipients is also critical, as some, like butylhydroxyanisole (BHA), have been shown to be incompatible with lovastatin, causing amorphization of its crystallites.[4]
Troubleshooting Guides
Problem 1: Rapid Degradation of this compound in Solution
| Possible Cause | Troubleshooting Step |
| Dissolved Oxygen in Solvent | Sparge your solvents with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes before preparing your this compound solution. |
| Presence of Metal Ion Impurities | Use high-purity solvents and reagents. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester trace metal ions that can catalyze oxidation. |
| Inappropriate pH of the Solution | Measure the pH of your solution. Adjust to a slightly acidic to neutral pH range (e.g., pH 5-7) using appropriate buffers to minimize pH-catalyzed degradation. |
| Light Exposure | Prepare and store your solutions in amber vials or protect them from light by wrapping the containers in aluminum foil.[5] |
Problem 2: Inconsistent Results in Stability Studies
| Possible Cause | Troubleshooting Step |
| Variability in Sample Preparation | Ensure a standardized and reproducible protocol for preparing your this compound solutions and any antioxidant-containing samples. Use precise weighing and volumetric measurements. |
| Inconsistent Storage Conditions | Use a calibrated incubator or environmental chamber to maintain consistent temperature and humidity. Monitor and record these conditions throughout your study. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC) for linearity, precision, accuracy, and specificity for this compound and its degradation products. Ensure the system is properly equilibrated before each run. |
Problem 3: Difficulty in Identifying Degradation Products
| Possible Cause | Troubleshooting Step |
| Co-elution of Peaks in HPLC | Optimize your HPLC method. This may involve adjusting the mobile phase composition, gradient, flow rate, or trying a different column chemistry to achieve better separation of this compound from its degradants. |
| Lack of Reference Standards | If reference standards for potential degradation products are unavailable, consider using liquid chromatography-mass spectrometry (LC-MS) to obtain mass-to-charge ratio (m/z) and fragmentation data to help elucidate the structures of the unknown peaks.[6][7] |
Quantitative Data
Table 1: Degradation of Lovastatin (Lactone Form) Under Various Stress Conditions
This table provides an indication of the lability of the lovastatin molecule under different stress conditions. While this data is for the lactone form, similar vulnerabilities can be expected for the acid form.
| Stress Condition | % Lovastatin Remaining |
| Acidic (0.1 N HCl) | 15.5%[8] |
| Basic (0.1 N NaOH) | 14.9%[8] |
| Oxidative (3% H₂O₂) | 17.3%[8] |
| High Temperature (60°C) | 57.7%[8] |
| Photo-irradiation (Hg lamp) | 55.4%[8] |
Table 2: Efficacy of Natural Antioxidants on the Stability of Solid Lovastatin (Lactone Form)
This data demonstrates the potential of natural antioxidants to inhibit the oxidation of lovastatin.
| Antioxidant (10% w/w) | Stabilizing Effect |
| Caffeic Acid | Most Significant[1] |
| Rutin | Most Significant[1] |
| Gallic Acid | Significant[1] |
| Quercetin | Significant[1] |
| Ascorbic Acid | Moderately Effective[1] |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation of this compound
Objective: To intentionally degrade this compound under oxidative conditions to identify degradation products and test the stability-indicating capability of an analytical method.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Acetonitrile (HPLC grade)
-
Hydrogen peroxide (H₂O₂) solution (3% and 30%)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Mild Oxidation: To a known volume of the this compound stock solution, add an equal volume of 3% H₂O₂.
-
Strong Oxidation: To a separate aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
-
Incubation: Incubate the stressed samples at room temperature for a defined period (e.g., 24 hours), protected from light. A control sample (this compound solution with water instead of H₂O₂) should be incubated under the same conditions.
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample, quench the reaction if necessary (e.g., by dilution), and analyze by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks. Calculate the percentage of this compound remaining at each time point.
Protocol 2: Screening of Antioxidants for this compound Stabilization
Objective: To evaluate the effectiveness of different antioxidants in preventing the oxidative degradation of this compound in solution.
Materials:
-
This compound
-
Selected antioxidants (e.g., caffeic acid, rutin, gallic acid, BHA)
-
Hydrogen peroxide (3%)
-
Solvents (e.g., acetonitrile, water)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare stock solutions of each antioxidant at a known concentration.
-
-
Sample Preparation:
-
Control (No Antioxidant): Mix the this compound stock solution with the solvent and 3% H₂O₂.
-
Test Samples: For each antioxidant, mix the this compound stock solution with the respective antioxidant stock solution and 3% H₂O₂. Ensure the final concentrations of this compound and the antioxidant are consistent across all test samples.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 48 hours), protected from light.
-
Analysis: Analyze the samples by a validated HPLC method at initial and final time points.
-
Data Evaluation: Calculate the percentage of this compound remaining in each sample. Compare the degradation in the presence of different antioxidants to the control to determine their stabilizing efficacy.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for screening antioxidant efficacy.
References
- 1. Oxidation of lovastatin in the solid state and its stabilization with natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emergingstandards.usp.org [emergingstandards.usp.org]
- 3. beta-Oxidation of simvastatin in mouse liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
enhancing the yield of lovastatin acid from crude fungal extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enhancement of lovastatin acid yield from crude fungal extracts.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| LY-001 | Low or No Lovastatin Production | 1. Fungal Strain: Sub-optimal or mutated fungal strain. 2. Culture Media: Inappropriate carbon/nitrogen ratio, nutrient limitation, or presence of inhibitors.[1][2][3][4] 3. Fermentation Conditions: Non-optimal pH, temperature, agitation, or aeration.[5][6] 4. Inoculum: Poor quality or incorrect size of the inoculum.[5] | 1. Strain Verification: Confirm the identity and viability of your fungal strain. Consider using a known high-producing strain like Aspergillus terreus.[7] 2. Media Optimization: Adjust the C:N ratio; lactose is often a preferred carbon source over glucose to avoid repression of secondary metabolism.[1][3] Ensure essential minerals like Zn and Mg are present.[8] 3. Condition Optimization: Maintain pH between 6.0 and 8.0.[5][9] The optimal temperature is typically around 28-30°C.[5][9][10] Ensure adequate aeration, as low dissolved oxygen can inhibit production.[5][6] 4. Inoculum Standardization: Use a standardized spore suspension (e.g., 10^7 spores/mL) for consistent results.[5] |
| LY-002 | Inconsistent Lovastatin Yields | 1. Variability in Inoculum: Inconsistent age or concentration of spores.[1] 2. Inhomogeneous Fermentation: Poor mixing in submerged fermentation or uneven moisture and temperature distribution in solid-state fermentation. 3. Substrate Variability: Inconsistent composition of complex media components (e.g., corn steep liquor, soybean meal). | 1. Standardize Inoculum: Use spores of a consistent age and concentration for inoculation.[1] 2. Improve Mixing/Distribution: Optimize agitation speed in SmF. For SSF, ensure uniform substrate packing and moisture content.[11] 3. Use Defined Media: Whenever possible, use a chemically defined medium to reduce variability.[3] |
| EX-001 | Poor Extraction Efficiency | 1. Incorrect Solvent: The chosen solvent may not be optimal for lovastatin's polarity. 2. Incomplete Cell Lysis: Fungal mycelia not adequately disrupted to release intracellular lovastatin. 3. pH of Extraction: The pH of the fermentation broth can affect the solubility of this compound. 4. Lovastatin Conversion: The lactone form of lovastatin is less polar than the acid form. | 1. Solvent Selection: Ethyl acetate is a commonly used and effective solvent for lovastatin extraction.[12][13] Methanol can also be used.[11][14] 2. Cell Disruption: Dry the mycelium before extraction and use mechanical methods like grinding or sonication to aid cell disruption.[12][15] 3. pH Adjustment: Acidify the fermentation broth to a pH of around 3.0 before extraction to convert lovastatin to its less soluble acid form, facilitating extraction into an organic solvent.[15] 4. Lactonization: For consistent quantification, especially with HPLC, it's often recommended to convert all lovastatin to the lactone form by adding an acid like trifluoroacetic acid (TFA) to the extract.[12][15] |
| AN-001 | Inaccurate Quantification | 1. Interference from other compounds: Crude extracts contain numerous compounds that can interfere with analysis.[16] 2. Improper Sample Preparation: Failure to convert both acid and lactone forms to a single form for analysis. 3. Suboptimal Analytical Method: Incorrect wavelength for UV detection or an unsuitable HPLC column/mobile phase. | 1. Sample Purification: Use solid-phase extraction (SPE) or column chromatography to clean up the sample before analysis.[17] 2. Standardize Lovastatin Form: Ensure complete lactonization of the sample and standards before HPLC analysis.[15] 3. Method Validation: Use a validated HPLC method. A C18 column with a mobile phase of acetonitrile and water (or a buffer) is common.[18][19] UV detection is typically performed at 238 nm.[18][20][21] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between submerged fermentation (SmF) and solid-state fermentation (SSF) for lovastatin production?
A1: Submerged fermentation involves growing the fungus in a liquid medium, which allows for easier control of parameters like pH and temperature. Solid-state fermentation involves growing the fungus on a solid substrate with limited free water. SSF often mimics the natural habitat of the fungi and can lead to higher yields of certain secondary metabolites, including lovastatin.[9][22] Wheat bran is a commonly used substrate in SSF that has shown high lovastatin production.[22]
Q2: How can I optimize the culture medium for higher lovastatin yield?
A2: Media optimization is crucial for enhancing lovastatin production. Key factors to consider are:
-
Carbon Source: Slowly metabolized carbon sources like lactose are often preferred over glucose, which can cause catabolite repression.[1][3]
-
Nitrogen Source: Complex nitrogen sources like soybean meal or yeast extract often support high yields.[1] For defined media, glutamate and histidine have been shown to be effective.[3]
-
Carbon to Nitrogen (C:N) Ratio: A high C:N ratio is generally favorable for lovastatin production.[1][11]
-
Additives: The addition of certain precursors or inducers, such as phytohormones or polyketide antibiotics, has been reported to enhance lovastatin biosynthesis.[23][24]
Q3: What is the typical duration of fermentation for optimal lovastatin production?
A3: The optimal fermentation time can vary depending on the fungal strain and culture conditions. Generally, lovastatin is a secondary metabolite, and its production begins during the stationary phase of fungal growth. For many Aspergillus terreus strains, maximum yields are often observed between 8 to 12 days of fermentation.[9][11][25]
Q4: How do I properly prepare my crude extract for HPLC analysis?
A4: Proper sample preparation is critical for accurate HPLC quantification. A typical workflow involves:
-
Extraction: Extract lovastatin from the fermentation broth or dried mycelium using a suitable organic solvent like ethyl acetate.[12][13]
-
Lactonization: Treat the extract with an acid, such as trifluoroacetic acid (TFA), to convert the hydroxy acid form of lovastatin to its lactone form. This ensures that a single, stable form is being quantified.[12][15]
-
Drying and Reconstitution: Evaporate the organic solvent and redissolve the residue in a suitable solvent, typically the mobile phase used for HPLC analysis.[13]
-
Filtration: Filter the reconstituted sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[11][13]
Q5: Can I use UV-Vis spectrophotometry for lovastatin quantification?
A5: While UV-Vis spectrophotometry is a simpler and cheaper method, it is less accurate for quantifying lovastatin in crude extracts due to interference from other fermentation byproducts that absorb at similar wavelengths.[16] HPLC is the preferred method for its specificity and sensitivity.[16][19] If using a spectrophotometer, a wavelength of 238 nm or 248 nm is typically used for detection.[20][21]
Quantitative Data Summary
The following tables summarize lovastatin yields obtained under various experimental conditions with different fungal strains.
Table 1: Lovastatin Yield from Different Fungal Strains (Unoptimized Conditions)
| Fungal Strain | Fermentation Type | Substrate | Lovastatin Yield | Reference |
| Cunninghamella blakesleeana | SSF | Not specified | 1.4 mg/g DWS | [12] |
| Aspergillus terreus | SSF | Not specified | 0.83 mg/g DWS | [12] |
| Aspergillus flavus | SSF | Not specified | 0.3 mg/g DWS | [12] |
| Aspergillus terreus NCIM 657 | SmF | Liquid Medium | 0.989 mg/mL | [21] |
| Aspergillus parasiticus NCIM 898 | SmF | Liquid Medium | 0.875 mg/mL | [21] |
| Phoma exigua NCIM 1237 | SmF | Liquid Medium | 0.791 mg/mL | [21] |
Table 2: Impact of Optimized Parameters on Lovastatin Yield in Aspergillus terreus
| Optimization Strategy | Parameter Optimized | Lovastatin Yield | Fold Increase | Reference |
| Media and Fermentation Conditions | pH, Temperature, Inoculum Size, Fermentation Period, Inoculum Age | 156.43 mg/L | - | [26] |
| Medium Constituents (RSM) | Moisture, Particle Size, Phosphate, Trace Ions | 3004 µg/g DFM | 2.5 | [22] |
| Cultural Conditions | Carbon source, Nitrogen source, pH, Incubation period, Temperature | 3249.95 µg/mL | 8 | [10] |
Experimental Protocols
1. Protocol for Solid-State Fermentation (SSF) of Aspergillus terreus
This protocol is a generalized procedure based on common practices.
-
Substrate Preparation: Use wheat bran as the solid substrate. Adjust the moisture content to 50-60% with a mineral salt solution.[11] The pH of the moistening solution should be adjusted to around 6.0-7.0.[11]
-
Sterilization: Autoclave the moistened substrate at 121°C for 15-20 minutes.
-
Inoculation: Inoculate the sterile substrate with a spore suspension of A. terreus (e.g., 10^7 spores per gram of dry substrate).[5]
-
Incubation: Incubate the flasks at 28-30°C for 8-12 days under static conditions.[9][11]
-
Harvesting: After incubation, dry the fermented solid mass at 40-60°C for 24-48 hours.[11][12]
2. Protocol for Lovastatin Extraction
-
Grinding: Grind the dried fermented substrate to a fine powder.
-
Solvent Extraction: Suspend the powdered material in ethyl acetate or methanol (e.g., 1:10 w/v).[11][12][14]
-
Shaking: Agitate the mixture on a rotary shaker at approximately 180 rpm for 2-12 hours at room temperature.[12][17]
-
Filtration: Separate the solid residue from the solvent extract by filtration through Whatman No. 1 filter paper.[12]
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude lovastatin extract.[13][17]
3. Protocol for Lovastatin Quantification by HPLC
-
Standard Preparation: Prepare a stock solution of lovastatin standard in your mobile phase or a suitable organic solvent. Create a series of dilutions to generate a standard curve.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[19]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or 0.05 M phosphate buffer) is commonly used. A typical ratio is around 65:35 or 55.5:44.5 (v/v).[18][19]
-
Flow Rate: 1.0 - 1.5 mL/min.[19]
-
Injection Volume: 20 µL.[27]
-
-
Analysis: Inject the standards and samples. Quantify the lovastatin concentration in your samples by comparing the peak areas to the standard curve.
Visualizations
Lovastatin Biosynthesis Pathway
The following diagram illustrates the key steps in the lovastatin biosynthesis pathway in Aspergillus terreus.
References
- 1. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbums.org [jbums.org]
- 5. Exploitation of Aspergillus terreus for the Production of Natural Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbbku.com [ijbbku.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Upstream and downstream processing of lovastatin by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjlbpcs.com [rjlbpcs.com]
- 14. researcherslinks.com [researcherslinks.com]
- 15. thaiscience.info [thaiscience.info]
- 16. Quantification of Lovastatin Produced by Monascus purpureus [openbiotechnologyjournal.com]
- 17. tandfonline.com [tandfonline.com]
- 18. A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. smbb.mx [smbb.mx]
- 21. alliedacademies.org [alliedacademies.org]
- 22. researchgate.net [researchgate.net]
- 23. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. journal.waocp.org [journal.waocp.org]
Validation & Comparative
A Comparative In Vitro Analysis of Lovastatin Acid and Simvastatin Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two widely studied statins, lovastatin acid and simvastatin acid. Both are active metabolites of their respective lactone prodrugs and function as competitive inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This comparison focuses on their relative potency in enzyme inhibition, and their effects on cell proliferation and apoptosis, supported by experimental data from various in vitro studies.
Data Summary
The following tables summarize the key quantitative data gathered from in vitro studies comparing the efficacy of this compound and simvastatin acid.
Table 1: HMG-CoA Reductase Inhibition
| Statin | Ki (Inhibition Constant) | Notes |
| This compound | 0.6 nM[1] | Potent competitive inhibitor of HMG-CoA reductase. |
| Simvastatin Acid | Not explicitly found in a direct comparative study | Simvastatin is generally considered to have a higher intrinsic inhibitory potency than lovastatin.[2] |
Table 2: Antiproliferative Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) values represent the concentration of the drug required to inhibit the proliferation of 50% of the cells.
| Cell Line | This compound (µM) | Simvastatin Acid (µM) | Reference |
| Melanoma Cells | [3] | ||
| HT144 | 1.1 ± 0.1 | 0.6 ± 0.1 | [3] |
| M14 | 1.5 ± 0.2 | 0.8 ± 0.1 | [3] |
| SK-MEL-28 | 2.9 ± 0.3 | 1.5 ± 0.2 | [3] |
| Human Pancreatic Cancer Cells | [4] | ||
| MIA-PaCa-2 | Slightly more potent than simvastatin | Data suggests high antiproliferative effect | [4] |
| PANC1 | Slightly more potent than simvastatin | Data suggests high antiproliferative effect | [4] |
| Colorectal Cancer Cells | [5] | ||
| SW620 | <20 | <20 | [5] |
| HT29 | <20 | <20 | [5] |
| HCT116 | <20 | Not specified | [5] |
| SW480 | <20 | <20 | [5] |
| Breast Cancer Cells | [5] | ||
| MCF7 | Not specified | <20 | [5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
HMG-CoA Reductase Activity Assay
The inhibitory activity of statins on HMG-CoA reductase is determined by measuring the decrease in the rate of NADPH oxidation.
-
Reagents : HMG-CoA reductase enzyme, HMG-CoA substrate, NADPH, assay buffer (e.g., Tris-HCl).[6][7]
-
Procedure :
-
The reaction is initiated by mixing the HMG-CoA reductase enzyme with the statin (inhibitor) in the assay buffer.[6]
-
HMG-CoA and NADPH are then added to start the reaction.[6][7]
-
The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.[7]
-
-
Data Analysis : The inhibition constant (Ki) is calculated by analyzing the reaction rates at various substrate and inhibitor concentrations using enzyme kinetic models, such as the Michaelis-Menten equation.
Cell Proliferation (Cytotoxicity) Assay
The antiproliferative effects of this compound and simvastatin acid are commonly assessed using the acid phosphatase or MTT assay.
-
Cell Culture : Cancer cell lines (e.g., melanoma, pancreatic, colorectal) are cultured in appropriate media and conditions.
-
Treatment : Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or simvastatin acid for a specified duration (e.g., 6 days).
-
Acid Phosphatase Assay Protocol :
-
After the incubation period, the culture medium is removed.
-
A substrate solution for acid phosphatase (e.g., p-nitrophenyl phosphate) is added to each well.
-
The plate is incubated to allow the cellular acid phosphatase to convert the substrate into a colored product.
-
A stop solution (e.g., NaOH) is added, and the absorbance is measured at a specific wavelength (e.g., 405 nm). The absorbance is proportional to the number of viable cells.
-
-
Data Analysis : The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay
The induction of apoptosis by statins can be quantified using methods like the Guava Nexin assay, which utilizes Annexin V and 7-AAD staining.
-
Cell Treatment : Cells are treated with the desired concentrations of this compound or simvastatin acid for a specific time (e.g., 72 hours).[6]
-
Staining :
-
Cells are harvested and washed.
-
The cells are then resuspended in a buffer containing Annexin V-PE (which binds to phosphatidylserine on the surface of apoptotic cells) and 7-AAD (a viability dye that enters cells with compromised membranes).[6]
-
-
Flow Cytometry : The stained cells are analyzed by flow cytometry.
-
Data Analysis : The percentage of apoptotic cells (Annexin V positive, 7-AAD negative) and late apoptotic/necrotic cells (Annexin V positive, 7-AAD positive) is quantified.
Visualizations
Experimental Workflow for In Vitro Statin Comparison
Caption: Workflow for comparing lovastatin and simvastatin acid in vitro.
Simplified HMG-CoA Reductase Signaling Pathway and Statin Inhibition
Caption: Inhibition of the mevalonate pathway by statins.
General Apoptosis Induction Pathway by Statins
Caption: Statin-induced apoptosis signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceopen.com [scienceopen.com]
- 3. The 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, simvastatin, lovastatin and mevastatin inhibit proliferation and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journal.waocp.org [journal.waocp.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Lovastatin Acid Determination
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of lovastatin acid, alongside alternative analytical techniques. The information presented is supported by experimental data from various scientific publications, offering a comprehensive overview of method performance and applicability.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV stands as a widely adopted, robust, and cost-effective technique for the routine analysis of this compound in various matrices, including bulk drug substances and pharmaceutical formulations.
Performance Characteristics
The performance of a typical HPLC-UV method for this compound determination is summarized in the table below. These methods demonstrate good linearity, accuracy, and precision, making them suitable for quality control and stability testing.
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.8 - 101.6%[1] |
| Precision (RSD) | < 2%[1] |
| Limit of Detection (LOD) | 0.5 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 1 ng/mL[2][3] |
Experimental Protocol for HPLC-UV Method Validation
This section outlines a detailed protocol for the validation of an HPLC-UV method for this compound, adhering to the International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][4]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid in water) in a ratio of approximately 65:35 (v/v)[1][4]
-
Injection Volume: 20 µL
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing blank samples, placebo formulations, and samples of this compound subjected to forced degradation (acid, base, oxidation, heat, and light). The chromatograms should show no interfering peaks at the retention time of this compound.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of this compound reference standard are prepared across the desired range. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope are determined.
-
Accuracy: The closeness of the test results to the true value. It is determined by the recovery of a known amount of analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment. The results are reported as the Relative Standard Deviation (RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This is assessed by making small changes to parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
Alternative Analytical Methods: A Comparison
While HPLC-UV is a workhorse for this compound analysis, other techniques offer advantages in terms of sensitivity and specificity, particularly for complex matrices like plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that has become the gold standard for bioanalytical applications. It allows for the simultaneous determination of lovastatin and its acid form in biological fluids with very low detection limits.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the determination of this compound; however, it necessitates a derivatization step to increase the volatility of the analyte. This adds to the sample preparation time and complexity.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a different separation mechanism based on the charge-to-mass ratio of the analytes. Micellar electrokinetic chromatography (MEKC), a mode of CE, has been shown to be effective in separating the lactone and the β-hydroxy acid forms of statins.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the different analytical methods for the determination of this compound.
| Method | Linearity Range | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | 1 - 100 µg/mL[2][3] | 1 ng/mL[2][3] | Robust, cost-effective, widely available | Lower sensitivity compared to MS methods |
| LC-MS/MS | 0.05 - 5.00 ng/mL | 0.05 ng/mL | High sensitivity and selectivity | Higher instrument and operational costs |
| GC-MS | Not readily available | ~2 pg (on-column LOD) | High resolution and specificity | Requires derivatization, not suitable for thermolabile compounds |
| Capillary Electrophoresis | Not readily available | 29.2 ng/mL | High separation efficiency, low solvent consumption | Lower sensitivity for some applications, reproducibility can be challenging |
Visualizing the Validation Process
To better understand the workflow and the interplay of different validation parameters, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for HPLC method validation.
Caption: Interrelationship of HPLC validation parameters.
References
- 1. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Lovastatin Acid vs. Lovastatin Lactone: A Comparative Guide on Pro-drug Activity in Cell Culture
For researchers in cellular biology and drug development, understanding the precise activity of therapeutic compounds in vitro is paramount. Lovastatin, a widely used statin, exists in two key forms: the inactive lactone pro-drug and the active hydroxy acid. While both are used in research, their distinct chemical properties lead to significantly different activities and outcomes in cell culture experiments. This guide provides an objective comparison of lovastatin acid and lovastatin lactone, supported by experimental data, to aid in experimental design and interpretation.
Chemical Structure and Cellular Uptake: The Pro-drug Advantage
Lovastatin is administered as an inactive lactone (a cyclic ester).[1][2] To become biologically active, this closed-ring lactone must be hydrolyzed in vivo to its open-ring β-hydroxy acid form.[1][3][4] This active acid form is the direct competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[4][5]
The primary difference governing their activity in cell culture is lipophilicity. The lactone form is more lipophilic, allowing it to readily cross cell membranes via passive diffusion. In contrast, the hydrophilic acid form has poorer lipid solubility and often relies on active transport mechanisms to enter cells.[6] This results in significantly higher intracellular concentrations of the lactone compared to the acid form when cells are treated with equimolar amounts.[7][8]
Comparative Pro-drug Activity and Efficacy
The conversion of the lactone pro-drug to the active acid is a critical step for its canonical activity. This hydrolysis can occur intracellularly, influenced by cellular enzymes and pH.[9][10] However, studies reveal that the lactone form itself possesses biological activity, independent of its conversion to the acid. This leads to divergent effects in cell culture systems.
In human lung carcinoma cell lines (A549 and H358), lovastatin lactone demonstrated a concentration-dependent decrease in cell viability and induction of apoptosis, whereas the acid form was largely inactive in this regard.[7] This suggests that the pro-drug itself, and not just its active metabolite, can trigger specific cellular pathways.
Quantitative Data Summary
| Parameter | Lovastatin Lactone | This compound | Cell Lines | Reference |
| IC50 (Viability) | 76.7 µM | Inactive | A549 | [11] |
| 45.2 µM | Inactive | H358 | [11] | |
| Apoptosis Induction | Concentration-dependent DNA fragmentation, Caspase-3 activation | Faint Caspase-3 activation, no significant DNA fragmentation | A549, H358 | [7][11] |
| Intracellular Conc. | High initial intracellular levels (51- to 136-fold higher than acid form) | Low intracellular levels | A549, H358 | [7][8] |
| HMG-CoA Reductase Inhibition | Indirect (requires conversion) / None | Direct | N/A | [12] |
| Proteasome Inhibition | Yes (β-lactone ring) | No | In vitro / Cell-based | [12] |
Signaling Pathways and Mechanisms of Action
The primary mechanism for This compound is the inhibition of HMG-CoA reductase, which blocks the synthesis of mevalonate and downstream products like cholesterol and isoprenoids.[13] This pathway is crucial for cell growth and proliferation.[5]
Conversely, lovastatin lactone has been shown to elicit effects through alternative signaling pathways, which may explain its potent pro-apoptotic activity in some cancer cells.
-
COX-2/PPARγ-Dependent Pathway: In lung cancer cells, lovastatin lactone induces apoptosis by upregulating cyclooxygenase-2 (COX-2) and activating the peroxisome proliferator-activated receptor γ (PPARγ).[7] This effect was not observed with the acid form.
-
Proteasome Inhibition: The β-lactone ring structure of the pro-drug form is structurally similar to lactacystin, a known proteasome inhibitor. Studies have shown that the lactone form of lovastatin can inhibit the proteasome, leading to the accumulation of cell cycle inhibitors like p21 and p27, and inducing G1 cell cycle arrest.[12] The open-ring acid form does not inhibit the proteasome.[12]
Experimental Protocols
Cell Culture and Treatment
Human cancer cell lines (e.g., A549, H358) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to adhere overnight. Stock solutions of lovastatin lactone and this compound are prepared in a suitable solvent (e.g., DMSO or ethanol) and diluted in culture medium to the final desired concentrations for cell treatment.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5x10³ cells/well.
-
After 24 hours, treat cells with varying concentrations of lovastatin lactone or acid for a specified period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis by DNA Fragmentation
-
Treat cells with lovastatin lactone or acid for the desired time.
-
Harvest cells and lyse them in a buffer containing non-ionic detergent.
-
Centrifuge the lysate to separate fragmented DNA (in the supernatant) from intact chromatin (in the pellet).
-
Quantify the amount of fragmented DNA using a fluorescent DNA-binding dye (e.g., PicoGreen) or by agarose gel electrophoresis.
HPLC Analysis of Intracellular Lovastatin Concentrations
-
Plate cells and treat with 50 µM of either lovastatin lactone or acid for various time points (e.g., 4, 8, 24, 48 hours).
-
Harvest cells, wash with PBS, and lyse them.
-
Extract lovastatin forms from the cell lysate and the culture medium using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Analyze the concentrations of lovastatin lactone and acid using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[7]
-
Normalize intracellular drug levels to the total cellular protein amount.
Conclusion
In cell culture, lovastatin lactone and this compound are not interchangeable. The lactone pro-drug is significantly more cell-permeable and can induce biological effects, such as apoptosis in certain cancer cells, through mechanisms independent of HMG-CoA reductase inhibition.[7][12] In contrast, the acid form's activity is primarily restricted to the inhibition of the mevalonate pathway, and its poor cell permeability can limit its efficacy in vitro unless high concentrations are used or cell types with efficient organic anion transporters are studied.
Researchers must carefully consider these differences when designing experiments. If the goal is to study the direct effects of HMG-CoA reductase inhibition, the active acid form is appropriate, though cellular uptake must be considered. If investigating the broader, pleiotropic effects of lovastatin, particularly in cancer models, the lactone pro-drug may reveal novel mechanisms of action that are critical to the drug's overall therapeutic potential. The choice of compound should be explicitly justified based on the experimental aims and the distinct biological activities of each form.
References
- 1. ClinPGx [clinpgx.org]
- 2. Re-examining the role of the gut microbiota in the conversion of the lipid-lowering statin monacolin K (lovastatin) into its active β-hydroxy acid met ... - Food & Function (RSC Publishing) DOI:10.1039/C8FO02594K [pubs.rsc.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mevalonate prevents lovastatin-induced apoptosis in medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lovastatin lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Proliferative Effects of Lovastatin Acid and Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of two commonly prescribed statins, lovastatin acid and atorvastatin. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this document aims to be a valuable resource for researchers in oncology and drug development.
Quantitative Analysis of Anti-Proliferative Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for lovastatin and atorvastatin across various cancer cell lines as determined by in vitro studies. These values highlight the differential sensitivity of cancer cells to these two statins.
Table 1: IC50 Values of Lovastatin and Atorvastatin in Colorectal Cancer Cell Lines
| Cell Line | Lovastatin (µM) | Atorvastatin (µM) | Assay |
| SW620 | 0.08 | 6 | SRB[1] |
| HT29 | <20 | >50 | SRB[1] |
| HCT116 | <50 | 6 | SRB[1] |
| SW480 | <50 | >50 | SRB[1] |
| Caco2 | >50 | >50 | SRB[1] |
Table 2: IC50 Values of Lovastatin and Atorvastatin in Other Cancer Cell Lines
| Cell Line | Cancer Type | Lovastatin (µM) | Atorvastatin (µM) | Assay |
| A549 | Non-Small-Cell Lung | 200 | 150 | Proliferation Test[2] |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | In the micromolar range | In the micromolar range | Not Specified[3] |
Mechanisms of Action: A Look into the Signaling Pathways
Both lovastatin and atorvastatin exert their anti-proliferative effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition leads to a reduction in downstream products essential for cell growth and survival, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are key regulators of various signaling pathways involved in cell proliferation, survival, and migration.
While both statins share a common primary target, evidence suggests they can modulate distinct downstream signaling cascades.
Atorvastatin's Anti-Proliferative Signaling:
Atorvastatin has been shown to suppress cancer cell growth by impacting the PI3K/Akt and Ras/ERK signaling pathways.[1][4] Inhibition of the PI3K/Akt pathway, a critical regulator of cell survival, appears to potentiate the growth-suppressive effects of atorvastatin.[1] Furthermore, atorvastatin can reduce the pro-proliferative Ras/ERK signaling axis.[4] However, in some contexts, it may also activate the pro-proliferative RhoA/NF-κB pathway, which could potentially counteract its anti-tumor efficacy.[4]
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of GC-MS and LC-MS Methods for the Quantification of Lovastatin Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of lovastatin acid, the active metabolite of the cholesterol-lowering drug lovastatin, is paramount. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.
Performance Comparison
The choice between GC-MS and LC-MS for this compound analysis hinges on a variety of performance parameters. While both are powerful techniques, they exhibit distinct advantages and limitations in terms of sensitivity, sample preparation complexity, and throughput. The following table summarizes key quantitative performance data for both methods based on published literature.
| Performance Parameter | GC-MS | LC-MS/MS |
| Linearity Range | Not explicitly stated in the provided results. | 0.05 - 5.00 ng/mL[1][2][3], 0.05 - 20 ng/mL[4], 1 - 1000 nM |
| Limit of Detection (LOD) | Approximately 2 pg (on-column)[5] | Not explicitly stated, but LLOQs suggest very low detection limits. |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated. | 0.05 ng/mL[1][2][3][4], 0.1 ng/mL[6], 1 nM |
| Precision (Intra-day & Inter-day) | Not explicitly stated. | Intra-day: 0.4% - 1.3%; Inter-day: 3.3% - 11.4%[4] |
| Accuracy | Not explicitly stated. | Within ±15% of nominal values[6] |
| Recovery | Not explicitly stated. | 81.20%[1][2][3] |
| Sample Preparation | Requires derivatization[5] | Typically involves liquid-liquid extraction or protein precipitation[4][7] |
| Run Time | Not explicitly stated. | 4 - 5.5 minutes[1][2][3][6] |
Experimental Protocols
GC-MS Method for this compound
The GC-MS analysis of this compound necessitates a derivatization step to increase its volatility for gas-phase analysis.
-
Sample Preparation & Derivatization : The acid form of lovastatin is derivatized with pentafluorobenzyl bromide and bis-(trimethylsilyl)trifluoroacetamide (BSTFA)[5]. This process converts the non-volatile this compound into a more volatile derivative suitable for GC analysis.
-
Gas Chromatography : The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
Mass Spectrometry : The separated components are then introduced into the mass spectrometer. For this compound derivative, negative-ion chemical ionization (NICI) is often used, with ammonia as the reagent gas, which produces a dominant ion for quantification[5].
LC-MS/MS Method for this compound
LC-MS/MS has become a widely adopted method for the analysis of lovastatin and its acid metabolite in biological matrices due to its high sensitivity and specificity without the need for derivatization.
-
Sample Preparation : A common approach is liquid-liquid extraction (LLE) or protein precipitation. For LLE, plasma samples can be extracted with an organic solvent mixture like dichloromethane-diethyl ether[6]. Protein precipitation can be achieved using acetonitrile[7].
-
Liquid Chromatography : The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate)[1][2][3][7].
-
Mass Spectrometry : The eluent from the LC column is introduced into a tandem mass spectrometer, often using an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and an internal standard[1][2][3]. This compound is often detected in the negative ion mode[6].
Analytical Workflow Visualization
The following diagrams illustrate the general experimental workflows for the GC-MS and LC-MS analysis of this compound.
GC-MS workflow for this compound analysis.
LC-MS/MS workflow for this compound analysis.
Conclusion
LC-MS/MS, on the other hand, offers a more direct, highly sensitive, and specific method for the quantification of this compound in complex biological matrices. The simplified sample preparation and shorter run times contribute to a higher sample throughput. The wealth of validated LC-MS/MS methods with well-defined performance characteristics makes it the predominant and often preferred technique for pharmacokinetic and bioequivalence studies of lovastatin. The choice between the two will ultimately depend on the specific requirements of the study, available instrumentation, and the desired balance between sample throughput and analytical sensitivity.
References
- 1. impactfactor.org [impactfactor.org]
- 2. [PDF] DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE ESTIMATION OF LOVASTATIN AND ITS METABOLITE (β-HYDROXY ACID) IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Determination of this compound in serum by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Statin Acids on Inflammatory Markers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the effects of different statin acids—atorvastatin, rosuvastatin, simvastatin, and pravastatin—on key inflammatory markers. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data from clinical trials, details experimental methodologies, and visualizes relevant biological pathways to support further investigation and development in cardiovascular and anti-inflammatory therapeutics.
Executive Summary
Statins, primarily known for their lipid-lowering properties, also exert pleiotropic anti-inflammatory effects. This guide consolidates evidence from numerous studies to compare the in-vivo efficacy of four commonly prescribed statins on C-reactive protein (CRP), high-sensitivity C-reactive protein (hs-CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). The data indicates that while all statins demonstrate anti-inflammatory properties, the magnitude of this effect varies by the specific statin and its dosage. High-intensity therapies with atorvastatin and rosuvastatin, along with moderate-intensity simvastatin, appear to be particularly effective in reducing these inflammatory markers.
Data Presentation: Statin Effects on Inflammatory Markers
The following tables summarize the quantitative effects of different statin acids on CRP, hs-CRP, IL-6, and TNF-α as reported in various clinical studies.
Table 1: Effect of Different Statins on C-reactive Protein (CRP) and high-sensitivity C-reactive Protein (hs-CRP)
| Statin | Dosage | Study/Trial | Patient Population | Duration | % Reduction / Change in hs-CRP/CRP | Citation(s) |
| Atorvastatin | 10 mg/day | CAP | Stable Coronary Artery Disease | 26 weeks | 21% reduction in hs-CRP | |
| 80 mg/day | CAP | Stable Coronary Artery Disease | 26 weeks | 55% reduction in hs-CRP | ||
| 80 mg/day | ASAP | Atherosclerosis | 1 year | 44.9% reduction in hs-CRP | ||
| 80 mg/day | PROVE-IT | Acute Coronary Syndrome | - | Significant reduction, greater than pravastatin 40mg | ||
| Rosuvastatin | 20 mg/day | JUPITER | Healthy individuals with elevated hs-CRP | 1.9 years (median) | 37% reduction in hs-CRP |
In Vitro Potency Showdown: Lovastatin Acid vs. Fluvastatin in HMG-CoA Reductase Inhibition
A Comparative Guide for Researchers
In the landscape of hypercholesterolemia treatment, statins remain a cornerstone of therapy. Their primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. For researchers in drug development and cardiovascular science, understanding the relative in vitro potency of different statins is crucial for interpreting experimental results and designing new therapeutic agents. This guide provides a comparative assessment of the in vitro potency of lovastatin acid and fluvastatin, supported by available experimental data and detailed methodologies.
Quantitative Comparison of In Vitro Potency
A study comparing the effects of various statins on the proliferation of human saphenous vein smooth muscle cells, a process influenced by the mevalonate pathway, provides a direct in vitro comparison of their cellular efficacy.
| Statin | IC50 for Inhibition of Smooth Muscle Cell Proliferation (µM) |
| Lovastatin | 1.77 |
| Fluvastatin | 0.07 |
Data from a study on the inhibition of human saphenous vein smooth muscle cell proliferation.[1]
Regarding direct enzymatic inhibition, the inhibition constant (Ki) offers a measure of the inhibitor's binding affinity to the enzyme. It is important to note that the following values are collated from different sources and may not be directly comparable due to variations in experimental conditions.
| Statin | Inhibition Constant (Ki) for HMG-CoA Reductase (nM) | Source Context |
| This compound | 0.6 | Determined for the active hydroxy acid form. |
| Fluvastatin | 2 - 250 | Range determined from inhibition kinetics and microcalorimetric analysis of several type II statins.[2] |
These data suggest that, at a cellular level, fluvastatin is significantly more potent in inhibiting smooth muscle cell proliferation than lovastatin.[1] The enzymatic inhibition data, while from different sources, also indicate that both are potent inhibitors of HMG-CoA reductase, with this compound showing a particularly high affinity in the cited study.
Experimental Protocols
A detailed understanding of the methodologies used to generate these data is essential for their correct interpretation and for the design of future comparative studies.
HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)
This in vitro assay directly measures the enzymatic activity of HMG-CoA reductase and its inhibition by statins. The activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the reaction catalyzed by HMG-CoA reductase.[3][4][5]
Materials:
-
Recombinant human HMG-CoA reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)[6]
-
This compound and Fluvastatin solutions of varying concentrations
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm and temperature control
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Prepare serial dilutions of this compound and fluvastatin.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Inhibitor solution (this compound or fluvastatin) or vehicle control.
-
-
Enzyme Reaction Initiation: Add the HMG-CoA reductase enzyme solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer pre-set to 37°C and begin kinetic reading at 340 nm. Record the absorbance at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time) for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the HMG-CoA reductase pathway and a typical experimental workflow for assessing statin potency.
References
- 1. Comparison of the efficacies of five different statins on inhibition of human saphenous vein smooth muscle cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Lovastatin Acid's Effect on Rho-GTPase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lovastatin acid's validated effects on Rho-GTPase activity against other pharmacological alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the critical signaling and experimental pathways.
Introduction: Rho-GTPases and the Role of Lovastatin
The Ras homologous (Rho) family of small GTPases, including the well-studied RhoA, Rac1, and Cdc42, are critical molecular switches in a vast array of cellular processes.[1] They regulate the actin cytoskeleton, cell adhesion, migration, and proliferation.[2] Rho proteins cycle between an inactive, GDP-bound state and an active, GTP-bound state.[1] This cycle is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which promote inactivation.[3]
Lovastatin is a medication primarily used to lower cholesterol.[4] It functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[4] Lovastatin itself is an inactive prodrug that is hydrolyzed in the body into its active form, lovastatin β-hydroxy acid, which exerts the therapeutic effect.[5] Beyond cholesterol synthesis, the inhibition of the mevalonate pathway has significant consequences for cell signaling, most notably on the activity of Rho-GTPases.
Mechanism of Action: How this compound Modulates Rho-GTPase Activity
The effect of this compound on Rho-GTPases is an indirect but potent consequence of inhibiting the mevalonate pathway. This pathway produces essential isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6]
These isoprenoid lipids are crucial for a post-translational modification called prenylation .[7] Most Rho family GTPases require the covalent attachment of a 20-carbon GGPP molecule to their C-terminus.[8] This lipid anchor is essential for trafficking the Rho protein to the cell membrane, where it can interact with its upstream regulators and downstream effectors.[8][9]
By inhibiting HMG-CoA reductase, this compound depletes the cellular pool of GGPP.[6] Without sufficient GGPP, newly synthesized Rho proteins cannot be prenylated, leaving them as soluble, cytosolic proteins unable to participate in membrane-associated signaling. This prevention of membrane localization is the primary mechanism by which statins are understood to inhibit Rho-GTPase signaling.[10]
However, the story is more complex. While short-term statin treatment blocks agonist-induced Rho activation, longer-term exposure has been shown to cause a paradoxical increase in the total amount of GTP-bound, unprenylated RhoA, B, and C isoforms.[8][11] This occurs because unprenylated Rho proteins cannot bind to RhoGDI (Rho Guanine Nucleotide Dissociation Inhibitor), a protein that normally sequesters inactive Rho in the cytosol.[8] The inability to bind RhoGDI leads to the accumulation of unprenylated Rho-GTP, whose functional relevance is cell-type dependent.[11]
Comparative Analysis of Rho Pathway Modulators
This compound is one of several pharmacological tools available to modulate the Rho signaling pathway. Alternatives target the pathway at different levels, from the same upstream biosynthetic pathway to direct downstream effectors.
| Compound Class | Example(s) | Mechanism of Action | Primary Target | Potency / Key Quantitative Data |
| HMG-CoA Reductase Inhibitors (Statins) | Lovastatin, Atorvastatin, Simvastatin | Inhibit the synthesis of mevalonate, depleting isoprenoid (GGPP) pools required for Rho prenylation.[6][10] | HMG-CoA Reductase | Lovastatin: IC50 for cholesterol synthesis is ~9.8 nM; for Ras prenylation, it is ~2.6 µM, indicating prenylation is inhibited at higher concentrations.[12] Atorvastatin (80 mg/d): Can reduce leukocyte ROCK activity by ~49% in patients.[10][13] |
| Nitrogen-containing Bisphosphonates (N-BPs) | Alendronate, Risedronate | Inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme downstream of HMG-CoA reductase, blocking FPP and subsequently GGPP synthesis.[3][14] | Farnesyl Pyrophosphate Synthase (FPPS) | Alendronate: IC50 for human FPPS is ~260-460 nM.[3][9] Risedronate: IC50 for human FPPS is ~3.9-5.7 nM.[3][9] |
| Rho Kinase (ROCK) Inhibitors | Fasudil, Y-27632 | Directly and competitively inhibit the kinase activity of ROCK1 and ROCK2, downstream effectors of active RhoA.[15][16] | ROCK1 / ROCK2 | Fasudil: Ki for ROCK1 is 0.33 µM; IC50 for ROCK2 is 1.9 µM.[1][15] Y-27632: EC50 for relaxation of corpus cavernosum is ~3-4 µM.[16] |
Experimental Protocols for Validation
The most common method to validate the effect of a compound on Rho-GTPase activity is the Rho Pull-Down Assay . This assay specifically isolates the active, GTP-bound form of Rho from total cell lysates, allowing for its quantification.
This protocol is adapted from standard methods used to quantify active RhoA.[17]
Objective: To measure the amount of active, GTP-bound RhoA in cell lysates following treatment with this compound or other modulators.
Materials:
-
Cell culture reagents and plates
-
This compound (and other test compounds)
-
Lysis Buffer (e.g., Mg2+ Lysis Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, plus protease/phosphatase inhibitors)
-
Rhotekin-RBD (Rho-binding domain) fused to GST, bound to glutathione-agarose beads
-
Wash Buffer (Lysis buffer components without Igepal)
-
SDS-PAGE gels and Western Blotting reagents
-
Primary antibody specific for RhoA
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate and grow cells to desired confluency (e.g., 70-80%). Treat cells with this compound (e.g., 10 µM) or control vehicle for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells directly on the plate by adding ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at >12,000 x g for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate). Equalize the protein concentration for all samples with Lysis Buffer. Reserve a small aliquot (e.g., 20-30 µg) of each sample to serve as the "Total RhoA" input control.
-
Affinity Precipitation (Pull-Down): To the equalized lysates, add an appropriate amount of Rhotekin-RBD agarose beads. Incubate for 1 hour at 4°C with gentle rotation. The Rhotekin-RBD will specifically bind to GTP-bound RhoA.
-
Washing: Pellet the beads by brief centrifugation (e.g., 5,000 x g for 1 min). Carefully aspirate the supernatant. Wash the beads 3 times with ice-cold Wash Buffer to remove non-specific proteins.
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 2X Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins (from the pull-down) and the reserved "Total RhoA" input lysates by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against RhoA. Follow with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity for the pull-down samples (Active RhoA) and normalize it to the band intensity of the corresponding input sample (Total RhoA). Compare the normalized values across different treatment groups.
Conclusion
The validation of this compound's effect on Rho-GTPase activity reveals a complex, dual mechanism. Primarily, it acts as an inhibitor by depleting the isoprenoid GGPP, which is essential for Rho protein prenylation and membrane localization.[10] This effectively blocks Rho signaling at the membrane. However, this blockade can also lead to the cytosolic accumulation of unprenylated, GTP-bound Rho, a phenomenon whose functional impact requires careful consideration within the specific biological context.[8][11]
Compared to alternatives, statins offer a broad, upstream approach to inhibiting multiple prenylated proteins. In contrast, ROCK inhibitors like fasudil provide a more targeted, downstream blockade of the RhoA signaling axis, while N-BPs like alendronate inhibit the same pathway as statins but at a different enzymatic step.[3][15] The choice of modulator depends on the specific research question, whether the goal is to broadly inhibit protein prenylation or to dissect the specific downstream functions of Rho-ROCK signaling. The experimental protocols outlined here provide a robust framework for quantifying these effects in a research setting.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lovastatin Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Comparison of effects of rosuvastatin (10 mg) versus atorvastatin (40 mg) on rho kinase activity in caucasian men with a previous atherosclerotic event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of lovastatin on Rho isoform expression, activity, and association with guanine nucleotide dissociation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Lovastatin on Rho Isoform Expression, Activity, and Association with Guanine Nucleotide Dissociation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Levels of the Hydroxmethylglutaryl-Coenzyme A Reductase Inhibitor Lovastatin Activate Ras Signaling via Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Effects of the Rho-kinase inhibitors, Y-27632 and fasudil, on the corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New insights into human farnesyl pyrophosphate synthase inhibition by second-generation bisphosphonate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lovastatin Acid
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Lovastatin acid, a common compound in pharmaceutical research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste management regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) and Materials |
| Gloves |
| Goggles or Face Shield |
| Lab Coat |
| Respiratory Protection |
| Inert Absorbent Material (for spills) |
| Sealable, Labeled Waste Containers |
Step-by-Step Disposal Protocol
This compound waste is categorized as chemical waste and may be classified as hazardous.[1][2] Therefore, it must be disposed of following specific protocols to prevent environmental contamination and ensure personnel safety.
1. Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials, in a designated, properly labeled, and sealed container.[1][3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[1][4][5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
3. Container Decontamination:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[3]
-
The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container may be offered for recycling or reconditioning.[3]
4. Final Disposal:
-
This compound waste must not be discharged into sewers, drains, or waterways, nor should it be disposed of in regular trash.[1][3][6][7]
-
The sealed waste container should be transferred to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[3]
-
Always adhere to all federal, state, and local regulations concerning hazardous waste disposal.[1][2][3][8]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Lovastatin Acid
Essential Safety and Handling Guide for Lovastatin Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion. The recommended PPE includes:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Chemical splash-resistant with side protection. Approved under standards such as OSHA 29 CFR 1910.133 or EU EN166. A face shield may be necessary in some situations. |
| Hand Protection | Gloves | Chemically impermeable and resistant gloves. It is advised to inspect gloves before use and use a proper removal technique. |
| Body Protection | Protective Clothing | Impervious clothing selected based on the potential hazards, physical environment, and duration of exposure. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs. Use in case of insufficient ventilation. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area. Use adequate general and local exhaust ventilation to keep airborne concentrations low.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly-closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Protect from light. The recommended storage temperature is often between 2-8°C or -20°C.
-
Store away from incompatible substances such as strong oxidizing agents.
Emergency Protocols
Spill Cleanup:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Prevent further leakage or spillage if it is safe to do so.
-
For powders, wet them first before using an absorbent material.
-
Use an inert material to absorb the spill, then sweep or vacuum it up.
-
Collect the waste in a suitable, closed container for disposal.
-
Clean the spill area with a 10% bleach solution followed by 1% sodium thiosulfate, then wash with detergent and rinse with water.
-
Dispose of all contaminated materials in a designated hazardous waste container.
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse the mouth with water. Do not induce vomiting.
-
If on Skin: Immediately remove contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be placed in a suitable, labeled container and disposed of at an approved waste disposal plant. Do not allow the product to enter drains, waterways, or soil.
Visual Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to an accidental spill.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
